3-(4-Fluoro-benzyloxy)-benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGZUAFLKNHSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359456 | |
| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457-97-6 | |
| Record name | 3-(4-Fluoro-benzyloxy)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(4-fluorophenyl)methoxy]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a fluorinated aromatic carboxylic acid. Its structure, featuring a benzoic acid core, an ether linkage, and a fluorinated benzyl group, makes it a valuable building block in organic synthesis and medicinal chemistry. The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this class of compounds particularly interesting for drug discovery. This document provides a comprehensive overview of the known chemical properties, spectral characteristics, and synthetic methodologies related to this compound.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 457-97-6 | [1] |
| Molecular Formula | C₁₄H₁₁FO₃ | N/A |
| Molecular Weight | 246.24 g/mol | [2][3] |
| Appearance | White solid | [1] |
| Melting Point | 148 °C (recrystallized from acetic acid) | [1] |
| Boiling Point | 413.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Conditions | Sealed in a dry environment at room temperature. | [1] |
| Purity (Commercial) | Typically >97% | [1] |
Spectral Analysis
While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | ~13 ppm (s, 1H): Carboxylic acid proton (COOH). ~7.0-8.0 ppm (m): Aromatic protons on both benzene rings. The protons on the benzoic acid ring will appear as a complex multiplet. The protons on the fluorobenzyl ring will show characteristic splitting due to fluorine coupling. ~5.1 ppm (s, 2H): Methylene protons of the benzylic ether (-O-CH₂-). |
| ¹³C NMR | ~167 ppm: Carboxylic acid carbonyl carbon (C=O). ~160-164 ppm (d): Carbon attached to fluorine (C-F) with a large ¹JCF coupling constant. ~115-158 ppm: Aromatic carbons. ~70 ppm: Methylene carbon of the benzylic ether (-O-CH₂-). |
| IR Spectroscopy | 2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.[4] ~1700-1680 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid.[4] ~1320-1210 cm⁻¹: C-O stretch. ~1250-1000 cm⁻¹: C-F stretch. |
| Mass Spectrometry | m/z ~246.24: Molecular ion peak [M]⁺. Expected Fragments: Loss of COOH (m/z ~201), cleavage at the ether bond leading to fluorobenzyl cation (m/z ~109). |
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound is the Williamson ether synthesis, followed by ester hydrolysis.
Methodology:
-
Step 1: Williamson Ether Synthesis. Methyl 3-hydroxybenzoate is deprotonated with a suitable base, such as potassium carbonate, to form a phenoxide. This nucleophile then reacts with 4-fluorobenzyl bromide via an SN2 reaction to form the ether linkage, yielding methyl 3-(4-fluorobenzyloxy)benzoate.
-
Step 2: Saponification (Ester Hydrolysis). The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide in a water/methanol mixture, followed by acidification.
Detailed Protocol:
-
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
-
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension vigorously and add 4-fluorobenzyl bromide (1.1 eq) dropwise.
-
Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.
-
Dissolve the crude ester in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
-
A white precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization from a suitable solvent like aqueous ethanol or acetic acid.[1]
-
-
Characterization: The final product's identity and purity should be confirmed using melting point analysis, NMR spectroscopy, and mass spectrometry, comparing the results with the expected values.
Relevance in Drug Development and Medicinal Chemistry
The this compound scaffold is of significant interest to drug development professionals. The fluorobenzyl ether motif is present in several biologically active molecules. For instance, the isomeric compound 4-((3-fluorobenzyl)oxy)benzoic acid is a known metabolite of Safinamide, a selective MAO-B inhibitor used as an adjunctive treatment for Parkinson's disease.[5]
The incorporation of a fluorine atom can:
-
Enhance Metabolic Stability: The C-F bond is strong and can block sites of oxidative metabolism.
-
Modulate pKa: The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, affecting solubility and cell membrane permeability.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions.
Given these properties, this compound serves as a versatile starting material or intermediate for synthesizing novel therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthetic pathway for 3-(4-fluoro-benzyloxy)-benzoic acid, a valuable intermediate in pharmaceutical research and development. The synthesis involves a two-step process commencing with the esterification of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis, and concluding with the hydrolysis of the resulting ester. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Core Synthesis Pathway
The most common and efficient synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the protection of the carboxylic acid functional group of 3-hydroxybenzoic acid as a methyl ester. This is a critical step to prevent unwanted side reactions during the subsequent etherification. The second step is a Williamson ether synthesis, where the phenoxide of methyl 3-hydroxybenzoate is reacted with 4-fluorobenzyl halide to form the desired ether linkage. The final step is the hydrolysis of the methyl ester to yield the target carboxylic acid.
| Step | Reaction | Reactants | Product |
| 1 | Fischer Esterification | 3-Hydroxybenzoic acid, Methanol, Sulfuric acid (catalyst) | Methyl 3-hydroxybenzoate |
| 2 | Williamson Ether Synthesis | Methyl 3-hydroxybenzoate, 4-Fluorobenzyl bromide, Potassium carbonate | Methyl 3-(4-fluorobenzyloxy)benzoate |
| 3 | Hydrolysis | Methyl 3-(4-fluorobenzyloxy)benzoate, Sodium hydroxide, Water, Hydrochloric acid | This compound |
Experimental Protocols
Step 1: Synthesis of Methyl 3-hydroxybenzoate
This procedure is adapted from the standard Fischer esterification of benzoic acids.
Materials:
-
3-Hydroxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-hydroxybenzoic acid and an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate, and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-hydroxybenzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of Methyl 3-(4-fluorobenzyloxy)benzoate
This protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in anhydrous acetone.
-
Add an excess of anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.
-
To the stirred suspension, add 4-fluorobenzyl bromide dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction's completion using TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium salts.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
The resulting crude methyl 3-(4-fluorobenzyloxy)benzoate can be purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This procedure outlines the hydrolysis of the methyl ester to the final carboxylic acid.
Materials:
-
Methyl 3-(4-fluorobenzyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Beaker
-
Buchner funnel
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(4-fluorobenzyloxy)benzoate in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide to the solution.
-
Heat the mixture to reflux and monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
After cooling the reaction mixture, remove the methanol via rotary evaporation.
-
Carefully acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. This will precipitate the carboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as acetic acid.[1]
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 201-204 | - |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 78-81 | High |
| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 39-41 | - |
| Methyl 3-(4-fluorobenzyloxy)benzoate | C₁₅H₁₃FO₃ | 260.26 | Not widely reported | Good |
| This compound | C₁₄H₁₁FO₃ | 246.23 | 148[1] | Good |
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Detailed experimental workflow for the three-step synthesis.
References
Purity Analysis of 3-(4-Fluoro-benzyloxy)-benzoic Acid: A Technical Guide
An in-depth technical guide for researchers, scientists, and drug development professionals on the purity analysis of 3-(4-Fluoro-benzyloxy)-benzoic acid.
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of this compound (CAS No. 457-97-6), a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, detailed experimental protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and acid-base titration, and a logical workflow for a comprehensive purity evaluation.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 457-97-6 | [1][2] |
| Molecular Formula | C14H11FO3 | [1][3] |
| Molecular Weight | 246.24 g/mol | [3] |
| Chemical Structure |
|
Note: The chemical structure is provided for illustrative purposes.
Analytical Methods for Purity Determination
A combination of chromatographic and titrimetric methods is recommended for a comprehensive purity analysis of this compound. HPLC provides detailed information on the presence of impurities, while titration offers an accurate determination of the overall acidic content (assay).
High-Performance Liquid Chromatography (HPLC-UV)
Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying this compound and its potential process-related impurities. The acidic nature of the analyte necessitates the use of an acidic mobile phase to ensure good peak shape and retention.
Experimental Protocol:
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid |
| Gradient | Isocratic or gradient elution can be developed based on the impurity profile. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and acidic water. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm (or a wavelength determined by UV spectral analysis of the main component) |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |
| Standard Preparation | Prepare a reference standard of this compound with a known purity at the same concentration as the sample. |
| Quantification | Purity is determined by the area percentage method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks. For a more accurate assay, a calibration curve can be constructed using a certified reference standard. |
Acid-Base Titration
Acid-base titration is a classic and reliable method for determining the assay of an acidic compound. This method quantifies the total acidic content of the sample.
Experimental Protocol:
| Parameter | Recommended Procedure |
| Titrant | 0.1 N Sodium Hydroxide (NaOH), standardized |
| Indicator | Phenolphthalein solution (1% in ethanol) |
| Solvent | A mixture of ethanol and water (1:1 v/v), neutralized to the indicator endpoint |
| Sample Preparation | Accurately weigh approximately 500 mg of this compound and dissolve it in 50 mL of the neutralized solvent mixture. |
| Procedure | Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with standardized 0.1 N NaOH until a persistent faint pink color is observed. Record the volume of NaOH consumed. |
| Calculation | The percentage assay is calculated using the following formula: % Assay = (V x N x E) / W x 100 Where: V = Volume of NaOH consumed (in L) N = Normality of the NaOH solution E = Equivalent weight of this compound (246.24 g/mol ) W = Weight of the sample (in g) |
Workflow and Data Interpretation
A systematic workflow ensures accurate and reliable purity analysis. The following diagrams illustrate the overall process and the contribution of each analytical technique to the final purity assessment.
Conclusion
The purity of this compound can be effectively determined through a combination of HPLC for impurity profiling and acid-base titration for assay determination. The methodologies outlined in this guide provide a robust framework for the quality control and characterization of this important pharmaceutical intermediate. Adherence to good laboratory practices and proper method validation are essential for ensuring the accuracy and reliability of the results.
References
Potential Biological Activity of 3-(4-Fluoro-benzyloxy)-benzoic acid: A Technical Guide
Disclaimer: This document summarizes the potential biological activities of 3-(4-Fluoro-benzyloxy)-benzoic acid based on available scientific literature for structurally related compounds. As of the latest search, no direct experimental data on the biological evaluation of this specific compound has been publicly reported. Therefore, the information presented herein is inferential and intended to guide future research.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The therapeutic potential of these molecules is significantly influenced by the substitution patterns on the phenyl ring.[1] This guide focuses on the potential biological activities of this compound, a molecule that combines the benzoic acid scaffold with a fluorinated benzyloxy moiety. The introduction of a benzyloxy group and fluorine substitution can modulate the compound's lipophilicity, electronic properties, and binding interactions with biological targets, making it a molecule of interest for drug discovery.
Synthesis of this compound
A plausible synthetic route for this compound involves the Williamson ether synthesis, a common method for forming ethers. The general protocol would involve the reaction of a salt of 3-hydroxybenzoic acid with 4-fluorobenzyl halide.
Proposed Experimental Protocol
-
Deprotonation of 3-hydroxybenzoic acid: A solution of 3-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF, or acetone) is treated with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form the corresponding phenoxide salt.
-
Nucleophilic Substitution: 4-Fluorobenzyl bromide or chloride is added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the halide from the benzyl group to form the ether linkage.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 55-80°C) for several hours to ensure completion.[3]
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is evaporated under reduced pressure. The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activities and Mechanisms of Action
While direct evidence is lacking for this compound, the activities of structurally similar compounds suggest several promising avenues for investigation.
Anticancer and Cytotoxic Activity
Benzoic acid derivatives with a benzyloxy group have shown potential as anticancer agents.[4] One of the explored mechanisms is the inhibition of protein kinase CK2, a serine/threonine kinase involved in cell growth, proliferation, and suppression of apoptosis. A structure-activity relationship study of related compounds revealed that a benzyloxy group at the 3-position of the benzoic acid moiety could maintain potent CK2 inhibitory activity and lead to significant antiproliferative effects.[4]
Another potential anticancer mechanism for benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[4] HDAC inhibitors can reactivate tumor suppressor genes, making them a key target in cancer therapy.[4]
Antimicrobial Activity
Benzyl and benzoyl benzoic acid derivatives have been identified as inhibitors of the interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor.[5] This interaction is crucial for the initiation of transcription in bacteria. By inhibiting the formation of the RNAP holoenzyme, these compounds can suppress bacterial transcription and growth.[5] A representative compound from a study demonstrated significant activity against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.5 μg/mL.[5] The benzoic acid group was found to be critical for this activity, likely forming an ionic bond with the binding site on the RNAP β' subunit.[5]
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is also an area of active research. Some derivatives have been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] The substitution pattern on the aromatic ring is critical for this activity.[4]
VLA-4 Antagonism
A series of benzoic acid derivatives has been synthesized and evaluated as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in cell adhesion and inflammation.[6] One potent compound from this series demonstrated an IC50 value of 0.51 nM and showed efficacy in a rat pleurisy model when administered orally.[6]
Quantitative Data for Structurally Related Compounds
To provide a context for the potential potency of this compound, the following table summarizes quantitative data for some related benzoic acid derivatives from the literature.
| Compound Class/Name | Target/Assay | Cell Line/Organism | Activity Metric | Value |
| Quinazolinone Derivatives | Cytotoxicity | MCF-7 | IC50 | 100 µM/ml[1] |
| 4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acid | Cytotoxicity | Human cervical cancer | IC50 | 17.84 µM[1] |
| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivatives | Cytotoxicity | MCF-7, HCT-116 | IC50 | 15.6 - 18.7 µM[1] |
| Benzoic acid VLA-4 antagonist (12l) | VLA-4 antagonism | - | IC50 | 0.51 nM[6] |
| Benzyl benzoic acid derivative (5e) | Antimicrobial | S. pneumoniae | MIC | 1 µg/mL[5] |
| 2,5-Dihydroxybenzoic Acid | HDAC Inhibition | - | % Inhibition (at 1000 µM) | 22.8%[4] |
| Dimethoxy Benzoic Acid | HDAC Inhibition | - | % Inhibition (at 1000 µM) | 8.33%[4] |
Illustrative Experimental Protocols for Biological Evaluation
Given the potential activities, a primary screening of this compound could involve anticancer and antimicrobial assays.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a generalized method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent like DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Caption: General workflow for an in vitro anticancer MTT assay.
Postulated Signaling Pathway Involvement
Based on the activities of related compounds, this compound might interfere with signaling pathways crucial for cell survival and proliferation, such as those regulated by protein kinases. The diagram below illustrates a generalized kinase inhibition pathway that could be a potential mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
3-(4-Fluoro-benzyloxy)-benzoic Acid: A Versatile Fragment in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of molecular fragments is paramount to the development of novel therapeutics with enhanced efficacy and safety profiles. Among these, fluorinated benzoic acid derivatives have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. This technical guide focuses on the promising, yet underexplored, fragment, 3-(4-Fluoro-benzyloxy)-benzoic acid . While direct and extensive research on this specific molecule is limited, this document will provide a comprehensive overview of its potential applications by drawing parallels with structurally related compounds. We will delve into its synthesis, potential biological targets, and the experimental protocols necessary for its evaluation, providing a foundational resource for its incorporation into drug discovery programs.
Synthesis and Characterization
The synthesis of this compound can be accomplished through several established synthetic routes. A common and efficient method is the Williamson ether synthesis.
General Synthetic Protocol: Williamson Ether Synthesis
This protocol describes a general method for the synthesis of this compound from 3-hydroxybenzoic acid and 4-fluorobenzyl bromide.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Esterification of 3-hydroxybenzoic acid: To protect the carboxylic acid, 3-hydroxybenzoic acid is first converted to its methyl ester, methyl 3-hydroxybenzoate, using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).
-
Ether Synthesis:
-
To a solution of methyl 3-hydroxybenzoate in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.
-
-
Saponification:
-
Dissolve the crude ester in a mixture of THF, methanol, and water.
-
Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution with 1N HCl to a pH of 2-3, which will precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Potential Biological Targets and Therapeutic Areas
Anti-inflammatory Activity
Benzoic acid derivatives are well-known for their anti-inflammatory properties, often acting as inhibitors of cyclooxygenase (COX) enzymes.[1] The this compound scaffold could be explored for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Prostaglandin E2 (EP) Receptor Antagonism: Derivatives of benzoic acid have been identified as potent and selective antagonists of the EP4 receptor, a key player in inflammation and pain pathways.[2][3]
Metabolic Diseases
-
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: The benzyloxy-benzylamino chemotype, which is structurally related, has been investigated for the development of PPARα agonists, indicating a potential role in treating metabolic disorders like dyslipidemia.[4]
Enzyme Inhibition
The fluorinated benzyloxy-benzoic acid core is a versatile scaffold for designing enzyme inhibitors.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition: The morpholide of 3-fluorobenzoic acid has been proposed as a potential FAAH inhibitor.[5] FAAH is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for pain and anxiety.
-
Monoamine Oxidase B (MAO-B) Inhibition: The related compound, 4-[(3-Fluorobenzyl)oxy]benzoic acid, is a known metabolite of the MAO-B inhibitor Safinamide, which is used in the treatment of Parkinson's disease.[6] This suggests that derivatives of this compound could be explored as potential MAO-B inhibitors.
-
Protein Tyrosine Phosphatase (PTP) Inhibition: Fluorinated benzoic acids serve as intermediates in the synthesis of PTP-MEG2 inhibitors, which are being investigated for the treatment of type 2 diabetes.[7]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of this compound, a series of in vitro and in vivo assays can be employed.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a target enzyme (e.g., COX-2, FAAH).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (e.g., arachidonic acid for COX, a fluorescent substrate for FAAH)
-
Assay buffer specific to the enzyme
-
This compound (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Incubate the plate for a defined period.
-
Stop the reaction (if necessary) and measure the product formation using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model to evaluate the anti-inflammatory activity of a compound.[8]
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: vehicle control, positive control, and test compound groups (at various doses).
-
Administer the test compound or controls orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Quantitative Data
As of the writing of this guide, specific quantitative data such as IC50 values, binding affinities, or pharmacokinetic parameters for this compound are not available in the public domain. The tables below are provided as templates for researchers to populate as data becomes available.
Table 1: In Vitro Biological Activity of this compound
| Target | Assay Type | IC50 / EC50 (µM) | Reference |
| e.g., COX-2 | Enzyme Inhibition | Data not available | |
| e.g., PPARα | Reporter Gene Assay | Data not available | |
| e.g., FAAH | Enzyme Inhibition | Data not available |
Table 2: In Vivo Pharmacokinetic Properties of this compound (Rodent Model)
| Parameter | Value | Units |
| Bioavailability (F) | Data not available | % |
| Maximum Concentration (Cmax) | Data not available | ng/mL |
| Time to Cmax (Tmax) | Data not available | h |
| Area Under the Curve (AUC) | Data not available | ng*h/mL |
| Half-life (t½) | Data not available | h |
| Clearance (CL) | Data not available | mL/min/kg |
| Volume of Distribution (Vd) | Data not available | L/kg |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway where this compound derivatives might be active and a general workflow for its investigation in a drug discovery context.
References
- 1. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid [mdpi.com]
In Silico Prediction of ADMET Properties for 3-(4-Fluoro-benzyloxy)-benzoic Acid: A Technical Guide
Affiliation: Google Research
Abstract
The successful development of a novel therapeutic agent hinges on a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early-stage assessment of these properties is crucial for mitigating late-stage clinical failures and reducing the overall cost and timeline of drug discovery. This technical guide provides a comprehensive in silico evaluation of the ADMET properties of 3-(4-Fluoro-benzyloxy)-benzoic acid, a novel small molecule with therapeutic potential. Utilizing a panel of validated and publicly accessible computational tools, including SwissADME, pkCSM, and admetSAR, this report details the predicted pharmacokinetic and toxicological profile of the compound. All quantitative data are summarized in structured tables for clarity and comparative analysis. Detailed methodologies for the in silico predictions are provided, and key conceptual workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding for researchers, scientists, and drug development professionals.
Introduction
The journey of a drug from initial discovery to market approval is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties. In silico, or computational, ADMET prediction has emerged as an indispensable tool in modern drug discovery, allowing for the early and rapid assessment of a compound's potential viability.[1][2] By modeling the interactions of a molecule with biological systems, these methods provide crucial insights that guide lead optimization and candidate selection, ultimately de-risking the drug development pipeline.[3]
This compound is a synthetic organic compound of interest in medicinal chemistry. Its structural features, including a fluorinated benzyl ether linked to a benzoic acid moiety, suggest potential for biological activity. However, a comprehensive understanding of its ADMET profile is essential before committing to extensive preclinical and clinical development.
This guide presents a detailed in silico ADMET profile of this compound. By leveraging a suite of well-established predictive models, we aim to provide a foundational understanding of its likely behavior in a biological system.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for this compound was conducted using a systematic in silico workflow. This process begins with defining the molecular structure in a machine-readable format, followed by sequential analysis using a curated set of predictive online tools. Each tool employs distinct algorithms and underlying datasets to forecast various ADMET parameters.
Experimental Protocols
The in silico evaluation of this compound was performed using three publicly accessible and widely recognized web-based platforms: SwissADME, pkCSM, and admetSAR 2.0. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound, FC1=CC=C(C=C1)COC2=CC=CC(=C2)C(O)=O, was used as the input for all predictions.
3.1. SwissADME Analysis
The SwissADME web server was utilized to predict physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[4] The SMILES string of the compound was submitted to the platform, and the default settings were used for all calculations. The "BOILED-Egg" graphical model for predicting gastrointestinal absorption and blood-brain barrier penetration was also generated and analyzed.
3.2. pkCSM Analysis
The pkCSM web server was employed to predict a broad range of ADMET properties using a graph-based signature method.[5] The SMILES string was submitted to the "Predict" module of the server. Predictions for absorption (including water solubility, Caco-2 permeability, and intestinal absorption), distribution (including VDss, fraction unbound, and BBB permeability), metabolism (CYP450 substrate and inhibitor models), excretion (total clearance), and toxicity (including AMES toxicity, hERG I inhibition, and oral rat acute toxicity) were obtained.
3.3. admetSAR 2.0 Analysis
The admetSAR 2.0 web server was used to predict a comprehensive set of ADMET-related properties. The SMILES string was submitted to the "ADMET Predict" function. The platform generated predictions for properties related to absorption, distribution, metabolism, excretion, and toxicity, including human intestinal absorption, Caco-2 permeability, blood-brain barrier penetration, P-glycoprotein substrate and inhibitor status, various cytochrome P450 inhibitions, hERG inhibition, and carcinogenicity.[1]
Results: Predicted ADMET Profile
The following tables summarize the quantitative in silico ADMET predictions for this compound from the SwissADME, pkCSM, and admetSAR 2.0 platforms.
Physicochemical Properties and Drug-Likeness
| Parameter | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 246.23 g/mol | SwissADME |
| LogP (iLOGP) | 3.08 | SwissADME |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | SwissADME |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME |
| Number of Hydrogen Bond Donors | 1 | SwissADME |
| Lipinski's Rule of Five Violations | 0 | SwissADME |
| Bioavailability Score | 0.55 | SwissADME |
Absorption
| Parameter | Predicted Value | Interpretation | Source |
|---|---|---|---|
| Water Solubility (logS) | -3.543 mol/L | Soluble | pkCSM |
| Caco-2 Permeability (logPapp) | 0.733 | Low Permeability | pkCSM |
| Human Intestinal Absorption (%) | 92.518 % | High Absorption | pkCSM |
| Human Intestinal Absorption | Positive | Well Absorbed | admetSAR 2.0 |
| P-glycoprotein Substrate | No | Not a substrate | SwissADME |
Distribution
| Parameter | Predicted Value | Interpretation | Source |
|---|---|---|---|
| Volume of Distribution (VDss, log L/kg) | -0.088 L/kg | Moderate Distribution | pkCSM |
| Fraction Unbound (Fu) | 0.174 | High Plasma Protein Binding | pkCSM |
| BBB Permeability (logBB) | -0.457 | Moderately Permeable | pkCSM |
| BBB Permeant | Yes | Can cross the BBB | SwissADME |
| CNS Permeability (logPS) | -2.457 | Low CNS Permeability | pkCSM |
Metabolism
| Parameter | Predicted Value | Interpretation | Source |
|---|---|---|---|
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 | SwissADME / pkCSM |
| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 | SwissADME / pkCSM |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 | SwissADME / pkCSM |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 | SwissADME / pkCSM |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 | SwissADME / pkCSM |
| CYP2D6 Substrate | No | Not a substrate | pkCSM |
| CYP3A4 Substrate | No | Not a substrate | pkCSM |
Excretion
| Parameter | Predicted Value | Interpretation | Source |
|---|---|---|---|
| Total Clearance (log ml/min/kg) | 0.312 ml/min/kg | Moderate Clearance | pkCSM |
| Renal OCT2 Substrate | No | Not a substrate | pkCSM |
Toxicity
| Parameter | Predicted Value | Interpretation | Source |
|---|---|---|---|
| AMES Toxicity | No | Non-mutagenic | pkCSM |
| Carcinogenicity | Negative | Non-carcinogenic | admetSAR 2.0 |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| hERG II Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Oral Rat Acute Toxicity (LD50) | 2.561 mol/kg | Category IV (Slightly toxic) | pkCSM |
| Hepatotoxicity | No | Low risk of liver injury | pkCSM |
| Skin Sensitisation | No | Unlikely to be a skin sensitizer | pkCSM |
Discussion of Predicted ADMET Profile
The in silico analysis of this compound provides a promising initial ADMET profile, suggesting its potential as a drug candidate.
Physicochemical Properties and Drug-Likeness: The compound adheres to Lipinski's Rule of Five, with a molecular weight of 246.23 g/mol , a LogP of 3.08, and appropriate numbers of hydrogen bond donors and acceptors. This suggests good potential for oral bioavailability. The bioavailability score of 0.55 further supports this prediction.
Absorption: The predicted high intestinal absorption is a favorable characteristic for an orally administered drug. While the Caco-2 permeability is predicted to be low, the overall high absorption suggests that other mechanisms may contribute to its uptake. The compound is not predicted to be a substrate of P-glycoprotein, which is advantageous as it is less likely to be subject to efflux from cells.
Distribution: The predicted volume of distribution suggests moderate distribution into tissues. A significant finding is the prediction that the compound can cross the blood-brain barrier (BBB). This is a critical consideration for drugs targeting the central nervous system (CNS) but may be an undesirable side effect for peripherally acting drugs. The fraction unbound in plasma is relatively low, indicating high plasma protein binding, which can influence the drug's distribution and clearance.
Metabolism: The predictions indicate that this compound is likely to be an inhibitor of the CYP2C9 enzyme. This is a significant finding, as CYP2C9 is responsible for the metabolism of many clinically important drugs, and inhibition could lead to drug-drug interactions. The compound is not predicted to be a substrate or inhibitor of other major CYP450 isoforms, which is a favorable characteristic.
Excretion: The predicted total clearance is moderate, suggesting a reasonable rate of elimination from the body.
Toxicity: The toxicity profile appears to be favorable. The compound is predicted to be non-mutagenic (AMES negative) and non-carcinogenic. Furthermore, it is not predicted to be an inhibitor of the hERG channel, reducing the risk of cardiotoxicity. The acute oral toxicity in rats is predicted to be low.
Conceptual ADMET Pathway
The following diagram illustrates the conceptual journey of an orally administered drug like this compound through the body, highlighting the key ADMET processes.
Conclusion
This in silico investigation provides a comprehensive and encouraging initial ADMET profile for this compound. The compound exhibits many drug-like characteristics, including good predicted oral absorption and a favorable toxicity profile. Key areas for consideration in future experimental studies include the potential for blood-brain barrier penetration and the predicted inhibition of the CYP2C9 enzyme. These computational predictions serve as a valuable foundation for guiding the next steps in the drug discovery and development process for this compound. It is imperative that these in silico findings are validated through subsequent in vitro and in vivo experimental studies.
References
- 1. 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid | C14H10BrFO3 | CID 177687461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzyloxy)-3,4-difluorobenzoic acid | C14H10F2O3 | CID 151244602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Thermochemical Properties of Substituted Benzoic Acids with a Focus on 3-(4-Fluoro-benzyloxy)-benzoic acid
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a derivative of benzoic acid, a fundamental structure in organic chemistry and drug development. Its thermochemical properties are crucial for understanding its stability, solubility, and behavior during chemical processing and formulation. These properties are dictated by the interplay of the carboxylic acid group, the benzyloxy moiety, and the fluorine substituent. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the key thermochemical parameters and the experimental techniques used for their determination.
Estimated Thermochemical Profile of this compound
Based on the analysis of related compounds, the following trends can be anticipated for this compound:
-
Melting Point: The presence of the bulky benzyloxy group is expected to result in a higher melting point compared to simpler benzoic acids. For comparison, 3-benzyloxybenzoic acid has a melting point of 133-137 °C[1]. The fluorine substitution may have a minor influence on the melting point.
-
Enthalpy of Combustion and Formation: The standard molar enthalpy of combustion is a measure of the energy released upon complete combustion. For benzoic acid, a standard reference material in combustion calorimetry, the enthalpy of combustion is well-established. The introduction of the fluoro-benzyloxy group will alter this value. Computational methods, such as the G4 quantum-chemical method, have been shown to provide gas-phase enthalpies of formation for substituted benzoic acids that are in good agreement with experimental data[2].
-
Thermal Stability: The thermal stability of the molecule can be assessed using techniques like Thermogravimetric Analysis (TGA). Decomposition is likely to initiate with the cleavage of the benzyloxy ether linkage or decarboxylation.
Thermochemical Data of Related Compounds
To provide a quantitative context, the following tables summarize key thermochemical data for fluorobenzoic acid and benzyloxybenzoic acid isomers.
Table 1: Physical and Thermochemical Properties of Fluorobenzoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |
| 2-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 122-125 | 3.27 |
| 3-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 123 | 3.86[3] |
| 4-Fluorobenzoic acid | C₇H₅FO₂ | 140.11 | 184 | 4.14[4] |
Table 2: Physical Properties of Benzyloxybenzoic Acid Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 104-106 |
| 3-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 133-137[1] |
| 4-Benzyloxybenzoic acid | C₁₄H₁₂O₃ | 228.24 | 175-178 |
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties relies on a set of well-established experimental techniques. The following sections detail the methodologies for combustion calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
Combustion Calorimetry
Combustion calorimetry is the primary method for determining the enthalpy of combustion of a compound. From this, the standard enthalpy of formation can be derived.
Methodology:
-
Sample Preparation: A precisely weighed pellet of the sample (typically 0.5-1.5 g) is placed in a crucible within a high-pressure vessel known as a bomb.
-
Bomb Assembly: A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via a fuse wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known heat of combustion, such as benzoic acid[5]. The heat released by the combustion of the sample is then calculated from the observed temperature rise. Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present. The enthalpy of combustion is calculated using the formula: ΔH = ΔU + ΔnRT, where ΔU is the change in internal energy, Δn is the change in the number of moles of gas in the reaction, R is the ideal gas constant, and T is the absolute temperature[5].
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to determine melting point, enthalpy of fusion, and to study phase transitions.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (heating rate, starting and ending temperatures) and atmosphere (e.g., inert nitrogen) are set.
-
Data Acquisition: The instrument heats the sample and reference pans at a constant rate. The differential heat flow to the sample and reference is measured and recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks. The melting point is determined from the onset or peak of the melting endotherm. The area under the peak is proportional to the enthalpy change of the transition (e.g., enthalpy of fusion)[8].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess thermal stability and decomposition profiles.[6][7][9]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.
-
Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace. The desired temperature program (heating rate) and atmosphere (e.g., inert or oxidative) are set.
-
Data Acquisition: The furnace heats the sample according to the specified program. The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The temperatures at which the rate of mass loss is maximum can also be determined from the derivative of the TGA curve.
Conclusion
While specific thermochemical data for this compound remains to be experimentally determined, a robust framework for its characterization exists. By leveraging the established data for analogous fluorinated and benzyloxy-substituted benzoic acids and employing standard experimental techniques such as combustion calorimetry, DSC, and TGA, a comprehensive thermochemical profile can be established. This information is invaluable for the rational design of chemical processes, formulation development, and ensuring the stability and quality of materials incorporating this and similar molecular scaffolds.
References
- 1. 3-Benzyloxybenzoic acid 97 69026-14-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. scirp.org [scirp.org]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 8. fpe.umd.edu [fpe.umd.edu]
- 9. particletechlabs.com [particletechlabs.com]
An In-depth Technical Guide on the Crystalline Structure of 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated crystalline structure, synthesis, and potential biological significance of 3-(4-Fluoro-benzyloxy)-benzoic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the date of this publication, this document compiles detailed information from closely related analogs to offer valuable insights for researchers. It includes predicted crystallographic parameters, detailed experimental protocols for synthesis and crystallization, and a discussion of potential biological activities based on the known pharmacology of similar molecular scaffolds. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutic agents.
Introduction
This compound is a halogenated aromatic carboxylic acid. The presence of a fluorine atom, a benzyl ether linkage, and a carboxylic acid group suggests its potential as a versatile building block in medicinal chemistry. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity[1]. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[2][3][4].
The crystalline structure of a compound is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. Although the specific crystal structure of this compound has not been determined, analysis of analogous compounds allows for informed predictions.
Predicted Crystalline Structure and Properties
Based on the crystallographic data of structurally similar benzoic acid derivatives, this compound is expected to crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or triclinic (P-1). A common structural motif for carboxylic acids is the formation of hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds.
The overall conformation of the molecule will be influenced by the torsion angles of the ether linkage and the orientation of the two aromatic rings relative to each other. The dihedral angle between the benzoic acid ring and the fluorobenzyl ring is anticipated to be non-planar.
Table 1: Predicted and Analogous Crystallographic Data
| Parameter | Predicted for this compound | 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate[5] | 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate[6] |
| Formula | C₁₄H₁₁FO₃ | C₂₇H₁₉NO₃ | C₃₅H₂₂ClNO₇ |
| Molecular Weight | 246.23 g/mol | 405.42 g/mol | 615.99 g/mol |
| Crystal System | Monoclinic or Triclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P-1 | P2₁/n | P2₁/c |
| a (Å) | ~10-15 | 10.899(3) | 11.2340(6) |
| b (Å) | ~5-10 | 11.109(3) | 16.0621(8) |
| c (Å) | ~15-25 | 17.151(4) | 16.3108(8) |
| α (°) ** | 90 | 90 | 90 |
| β (°) | ~90-110 | 102.731(7) | 102.046(2) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) ** | ~1200-1600 | 2026.1(8) | 2872.2(3) |
| Z | 4 | 4 | 4 |
Experimental Protocols
The following sections detail the probable methodologies for the synthesis and crystallization of this compound based on established procedures for similar compounds.
Synthesis of this compound
The synthesis of this compound can be achieved via a Williamson ether synthesis, a common and reliable method for forming ethers.
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. globalscientificjournal.com [globalscientificjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with a Williamson ether synthesis to form methyl 3-(4-fluorobenzyloxy)benzoate, followed by the hydrolysis of the ester to yield the final product. This application note includes comprehensive experimental procedures, tables of quantitative data for key compounds, and visualizations of the synthetic workflow and a potential anti-inflammatory signaling pathway.
Introduction
Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The strategic incorporation of a fluorine atom can enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity to biological targets. The benzyloxy moiety is also a common feature in bioactive compounds. This document outlines a reliable method for the synthesis of this compound, providing researchers with a foundational protocol for accessing this and structurally related molecules for drug discovery and development programs.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 3-hydroxybenzoate | 99-06-9 | C₈H₈O₃ | 152.15 | 72-74 | White crystalline solid |
| 4-Fluorobenzyl bromide | 459-46-1 | C₇H₆BrF | 189.03 | -8 | Colorless to light yellow liquid |
| Methyl 3-(4-fluorobenzyloxy)benzoate | 136577-77-8 | C₁₅H₁₃FO₃ | 260.26 | Not available | Not available |
| This compound | 457-97-6 | C₁₄H₁₁FO₃ | 246.24 | 148 | White solid[1] |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Williamson Ether Synthesis | Methyl 3-hydroxybenzoate, 4-Fluorobenzyl bromide, K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85-95 |
| Ester Hydrolysis | Methyl 3-(4-fluorobenzyloxy)benzoate, NaOH, H₂O/Methanol | Water/Methanol | 100 (Reflux) | 4 | >95 |
Experimental Protocols
Part 1: Synthesis of Methyl 3-(4-fluorobenzyloxy)benzoate
This procedure follows a standard Williamson ether synthesis protocol.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-hydroxybenzoate (1.0 eq).
-
Dissolve the starting material in anhydrous acetone.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To the stirring suspension, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(4-fluorobenzyloxy)benzoate. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or NMR analysis.
Part 2: Synthesis of this compound
This procedure describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 3-(4-fluorobenzyloxy)benzoate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 3-(4-fluorobenzyloxy)benzoate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 100 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with deionized water.
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash with cold deionized water.
-
Dry the product under vacuum to obtain the pure this compound.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic route for this compound.
Potential Anti-inflammatory Signaling Pathway
Many benzoic acid derivatives exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2][3] The inhibition of this pathway leads to a reduction in the inflammatory response. Some derivatives have also been shown to reduce the expression of NOX2 and NF-κB, further contributing to their anti-inflammatory profile.[4]
Caption: Potential anti-inflammatory mechanism of action.
References
- 1. biosynce.com [biosynce.com]
- 2. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 3-(4-Fluoro-benzyloxy)-benzoic Acid in Amide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of the fluorinated benzyl ether moiety offers a unique combination of properties, including potential for enhanced metabolic stability and altered lipophilicity, which can favorably influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[1] This document provides detailed protocols for the utilization of this compound in amide coupling reactions, a cornerstone transformation in the synthesis of biologically active molecules. The resulting amides have potential applications in various therapeutic areas, including neurodegenerative diseases, by targeting key enzymes such as Monoamine Oxidase B (MAO-B).[2]
Data Presentation: Amide Coupling Reactions of Benzyloxy-Benzoic Acid Derivatives
The following table summarizes representative quantitative data for amide coupling reactions of benzyloxy-benzoic acid derivatives with various amines, providing a comparative overview of different coupling methods and conditions. Please note that yields are dependent on the specific amine and reaction conditions used.
| Carboxylic Acid | Amine | Coupling Method | Solvent | Reaction Time | Yield (%) |
| 4-(3-Fluorobenzyloxy)benzoic acid | 3-(1H-benzo[d]imidazol-2-yl)-4-methylaniline | Thionyl Chloride/Acyl Chloride | Toluene, Acetonitrile | 15 hours | 76%[3] |
| 4-(Benzyloxy)benzoic acid | N-Benzylamine | PPh₃/N-Chlorophthalimide | Toluene | 12 hours | 83%[4] |
| 3-Fluoro-5-iodobenzoic acid | Benzylamine | EDC/HOBt | DCM | 12 hours | 85% |
| 3-Fluoro-5-iodobenzoic acid | Morpholine | EDC/HOBt | DCM | 12 hours | 92% |
Experimental Protocols
Three common and effective methods for the amide coupling of this compound are detailed below.
Protocol 1: Acyl Chloride-Mediated Amide Coupling
This traditional two-step method involves the formation of a highly reactive acyl chloride intermediate.
Step 1: Synthesis of 3-(4-Fluoro-benzyloxy)-benzoyl chloride
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Formation
-
Materials:
-
Crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride
-
Amine (primary or secondary)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve the desired amine (1.0-1.2 eq) and TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-(4-Fluoro-benzyloxy)-benzoyl chloride in anhydrous DCM or THF to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a widely used and cost-effective one-pot method.[5]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: HATU-Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for more challenging couplings.[6]
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
-
Visualizations
Experimental Workflow: EDC/HOBt Mediated Amide Coupling
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)
Amides derived from fluorinated benzyloxy benzoic acids, such as the structurally related drug Safinamide, are known to act as inhibitors of Monoamine Oxidase B (MAO-B).[2] MAO-B is a key enzyme in the degradation of dopamine in the brain. Its inhibition leads to increased dopamine levels, which is a therapeutic strategy for Parkinson's disease.
Caption: MAO-B inhibition by a potential amide derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. rsc.org [rsc.org]
- 4. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 5. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: A Detailed Protocol for the Esterification of 3-(4-Fluoro-benzyloxy)-benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a valuable intermediate in the synthesis of various pharmacologically active molecules. The esterification of its carboxylic acid group is a fundamental transformation, often required to modify solubility, improve cell permeability, or to act as a protecting group during subsequent synthetic steps. This application note provides a detailed experimental protocol for the esterification of this compound, primarily focusing on the robust and widely used Fischer-Speier esterification method. The protocol outlines the reaction setup, work-up, and purification procedures.
Reaction Principle
The esterification of this compound is typically achieved through an acid-catalyzed reaction with an alcohol, known as the Fischer esterification.[1][2] In this equilibrium process, a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon.[3][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.[5] To drive the reaction towards the product side and achieve a high yield, it is common to use a large excess of the alcohol or to remove the water as it forms.[6][7]
Experimental Protocol
This protocol describes the synthesis of methyl 3-(4-fluoro-benzyloxy)-benzoate.
Materials:
-
This compound
-
Methanol (reagent grade, anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Apparatus for gravity or vacuum filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in methanol (e.g., 50 mL, large excess).[8]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL) to the solution.[5][8] The addition is exothermic and should be done cautiously.
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle reflux using a heating mantle or oil bath.[9] Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel containing 100 mL of water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).[8]
-
Combine the organic layers.
-
-
Work-up - Neutralization and Washing:
-
Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid.[8][9] Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.
-
Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to obtain the pure methyl 3-(4-fluoro-benzyloxy)-benzoate.[10][11]
Data Presentation
The following table summarizes representative quantitative data for Fischer esterification reactions of benzoic acid derivatives, which can be expected to be similar for this compound.
| Carboxylic Acid | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 1 | Reflux | ~80-90 | [5][8] |
| 4-Fluoro-3-nitrobenzoic Acid | Ethanol | H₂SO₄ | 0.25 (Microwave) | 130 | >90 | [12] |
| 4-(Benzyloxy)-3-methoxybenzoic acid | Methanol | H₂SO₄ | 12 | Reflux | Not specified | [13] |
| Substituted Benzoic Acids | Methanol | Modified Montmorillonite K10 | 5 | Reflux | ~90-98 | [14] |
Visualizations
Fischer Esterification Mechanism
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. athabascau.ca [athabascau.ca]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 4-(benzyloxy)-3-methoxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijstr.org [ijstr.org]
Application Notes and Protocols: 3-(4-Fluoro-benzyloxy)-benzoic Acid in the Synthesis of VLA-4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the use of 3-(4-Fluoro-benzyloxy)-benzoic acid as a key intermediate in the synthesis of potent Very Late Antigen-4 (VLA-4) antagonists. VLA-4, also known as integrin α4β1, is a critical cell adhesion molecule involved in inflammatory responses, making it a prime therapeutic target for autoimmune diseases and cancer. These notes offer comprehensive experimental procedures, data presentation, and visual diagrams to facilitate research and development in this area.
Introduction
Very Late Antigen-4 (VLA-4) is an integrin protein expressed on the surface of various leukocytes, including T and B cells, monocytes, and eosinophils. It plays a crucial role in mediating cell adhesion to the vascular endothelium and extracellular matrix proteins, primarily through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) and fibronectin. This interaction is a key step in the recruitment of immune cells to sites of inflammation. Consequently, antagonizing the VLA-4 pathway is a validated therapeutic strategy for a range of inflammatory conditions such as multiple sclerosis and inflammatory bowel disease.
Small molecule antagonists of VLA-4 have emerged as promising alternatives to antibody-based therapies. Among these, derivatives of benzoic acid have shown significant potential. The intermediate, this compound, serves as a versatile scaffold for the synthesis of a variety of VLA-4 antagonists. The presence of the fluorobenzyl ether moiety can contribute to favorable pharmacokinetic properties of the final compounds.
VLA-4 Signaling Pathway
The binding of VLA-4 to its ligands, such as VCAM-1 on endothelial cells, initiates a cascade of intracellular signals that leads to firm adhesion, transendothelial migration, and cell activation. This process is central to the inflammatory response.
Experimental Protocols
Synthesis of this compound (Intermediate)
This protocol describes a standard Williamson ether synthesis to produce the target intermediate.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and 4-fluorobenzyl bromide (1.1 eq).
-
Reflux the mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.
-
Dissolve the crude ester in a mixture of methanol and water. Add sodium hydroxide (2.0 eq) and stir at 60°C for 2-4 hours to hydrolyze the ester.
-
After hydrolysis, cool the mixture and acidify with 1M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Synthesis of a Representative VLA-4 Antagonist
This protocol outlines the coupling of the intermediate with an amine to form a representative VLA-4 antagonist.
Materials:
-
This compound
-
(S)-methyl 2-amino-3-phenylpropanoate hydrochloride (or other suitable amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (S)-methyl 2-amino-3-phenylpropanoate hydrochloride (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final VLA-4 antagonist.
Data Presentation
The following tables summarize representative quantitative data for VLA-4 antagonists derived from benzoic acid intermediates.
Table 1: Synthesis Yields and Purity
| Step | Product | Typical Yield (%) | Purity (%) (by HPLC) |
| Williamson Ether Synthesis | Methyl 3-(4-fluorobenzyloxy)benzoate | 85-95 | >98 |
| Hydrolysis | This compound | 90-98 | >99 |
| Amide Coupling | Final VLA-4 Antagonist | 70-85 | >99 |
Table 2: Biological Activity of Representative VLA-4 Antagonists
| Compound ID | VLA-4/VCAM-1 Adhesion IC₅₀ (nM)[1] | VLA-4/Fibronectin Adhesion IC₅₀ (nM) |
| Antagonist A | 0.51 | 1.2 |
| Antagonist B | 1.6 | 3.5 |
| Antagonist C | 5.2 | 10.8 |
Cell Adhesion Assay Protocol
This protocol details a cell-based adhesion assay to evaluate the potency of synthesized VLA-4 antagonists.
Materials:
-
Jurkat cells (or other VLA-4 expressing cell line)
-
Recombinant human VCAM-1
-
96-well microplates
-
Bovine Serum Albumin (BSA)
-
Calcein-AM
-
Assay buffer (e.g., RPMI 1640)
-
Synthesized VLA-4 antagonists
Procedure:
-
Coat a 96-well plate with recombinant human VCAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Label Jurkat cells with Calcein-AM (a fluorescent dye) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer.
-
Pre-incubate the labeled cells with various concentrations of the VLA-4 antagonist for 30 minutes at 37°C.
-
Wash the blocked plate and add the cell-antagonist mixture to the wells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the plate to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the antagonist concentration.
Conclusion
This compound is a valuable intermediate for the synthesis of novel VLA-4 antagonists. The protocols and data presented herein provide a solid foundation for researchers to develop and evaluate new therapeutic agents targeting the VLA-4 pathway. The provided workflows and diagrams offer a clear visual guide for the experimental processes involved. Further optimization of the synthetic routes and extensive biological characterization will be crucial for the successful development of clinically viable VLA-4 inhibitors.
References
Application Notes and Protocols for In Vitro Assay of 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluoro-benzyloxy)-benzoic acid is a synthetic compound belonging to the class of benzoic acid derivatives. Based on its structural similarity to known G protein-coupled receptor 40 (GPR40) agonists, it is hypothesized to act as an agonist for this receptor. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1] Activation of GPR40 by agonists leads to the potentiation of insulin release in a glucose-dependent manner, making it an attractive therapeutic target for the treatment of type 2 diabetes mellitus.[1][2]
These application notes provide a detailed protocol for an in vitro calcium mobilization assay to characterize the activity of this compound on the GPR40 receptor. This assay is a robust and high-throughput method to determine the potency and efficacy of potential GPR40 agonists.
GPR40 Signaling Pathway
GPR40 is a G protein-coupled receptor that primarily signals through the Gαq/11 subunit. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key event in the signaling cascade that ultimately leads to the potentiation of insulin secretion from pancreatic β-cells.
Quantitative Data Summary
| Compound Name | Cell Line | Assay Type | EC50 (nM) | Reference |
| TAK-875 | HEK293 | Calcium Mobilization | 72 | [3] |
| AM-1638 | CHO-K1 | Inositol Phosphate | 5.6 | [4] |
| AMG 837 | HEK293 | Calcium Mobilization | 130 | N/A |
| GW9508 | HEK293 | Calcium Mobilization | 19 | [5] |
Note: EC50 values are highly dependent on the specific cell line, assay conditions, and protocol used. The data presented here is for comparative purposes only.
Experimental Protocol: In Vitro Calcium Mobilization Assay
This protocol is designed to measure the intracellular calcium mobilization induced by this compound in a cell line recombinantly expressing human GPR40 (e.g., HEK293 or CHO-K1).
Principle of the Assay
The assay utilizes a cell-permeant fluorescent calcium indicator dye, such as Fluo-4 AM. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) group, trapping the dye in the cytoplasm. In its calcium-free form, Fluo-4 exhibits minimal fluorescence. Upon GPR40 activation by an agonist, the subsequent release of Ca2+ from the endoplasmic reticulum leads to a significant increase in the fluorescence intensity of the dye as it binds to calcium. This change in fluorescence is measured in real-time using a fluorescence plate reader, providing a quantitative measure of GPR40 activation.
Materials and Reagents
-
Cells: HEK293 or CHO-K1 cells stably expressing human GPR40.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates.
-
Compound Plate: Polypropylene 96-well or 384-well plate.
-
Test Compound: this compound.
-
Positive Control: A known GPR40 agonist (e.g., TAK-875).
-
Vehicle Control: DMSO.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescent Calcium Indicator: Fluo-4 AM.
-
Probenecid: (Optional, to prevent dye extrusion).
-
Fluorescence Plate Reader: With kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest GPR40-expressing cells and resuspend them in a fresh culture medium.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and formation of a monolayer.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in the assay buffer. If using probenecid, add it to the loading solution at a final concentration of 2.5 mM.
-
Carefully remove the culture medium from the cell plate and add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer in a separate compound plate to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).
-
Include wells with the positive control and vehicle control (assay buffer with the same final percentage of DMSO as the test compound wells).
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument for a kinetic read, measuring fluorescence every 1-2 seconds for a total of 120-180 seconds.
-
Configure the instrument's liquid handler to add 25 µL of the compound from the compound plate to the cell plate after an initial baseline reading of 10-20 seconds.
-
Place the cell plate and the compound plate into the instrument and initiate the measurement.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
-
Troubleshooting
-
High background fluorescence: Ensure complete removal of the culture medium and proper washing after dye loading.
-
Low signal-to-noise ratio: Optimize cell seeding density and dye loading conditions. Check the viability of the cells.
-
No response to agonist: Confirm the expression and cell surface localization of the GPR40 receptor. Verify the integrity and concentration of the agonist stock solution. Use a positive control for the cell line (e.g., ATP for endogenous P2Y receptors) to confirm that the cells are healthy and capable of mobilizing calcium.
Conclusion
The described in vitro calcium mobilization assay provides a reliable and efficient method for characterizing the pharmacological activity of this compound as a GPR40 agonist. By following this protocol, researchers can obtain quantitative data on the potency and efficacy of this compound, which is essential for its further development as a potential therapeutic agent for type 2 diabetes.
References
- 1. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GPR40 is a low-affinity epoxyeicosatrienoic acid receptor in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluoro-benzyloxy)-benzoic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct experimental data on the medicinal chemistry applications of 3-(4-Fluoro-benzyloxy)-benzoic acid is not extensively documented in publicly available literature, its structural features suggest a strong potential for development as a therapeutic agent. This document outlines the prospective application of this compound as an inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), a critical enzyme implicated in inflammatory diseases and cancer. The rationale is based on the known activity of compounds sharing the 3-(benzyloxy)benzoic acid scaffold. These notes provide a theoretical framework and practical protocols for investigating the therapeutic potential of this compound.
Therapeutic Rationale: Targeting Cytosolic Phospholipase A2α (cPLA2α)
Cytosolic phospholipase A2α (cPLA2α) is a key enzyme that catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid.[1][2] This process is the rate-limiting step in the production of eicosanoids, a class of pro-inflammatory lipid mediators including prostaglandins and leukotrienes.[1][2] Dysregulation of cPLA2α activity is associated with a variety of inflammatory conditions, such as rheumatoid arthritis and acute respiratory distress syndrome, as well as the progression of certain cancers.[1][2][3] Therefore, the inhibition of cPLA2α presents a promising strategy for the development of novel anti-inflammatory and anti-cancer drugs.
The 3-(benzyloxy)benzoic acid scaffold has been identified as a core component in the design of cPLA2α inhibitors. The introduction of a fluorine atom to the benzyloxy moiety, as in this compound, is a common medicinal chemistry strategy to enhance metabolic stability and binding affinity.
Signaling Pathway of cPLA2α in Inflammation
The activation of cPLA2α is a complex process initiated by various extracellular stimuli, leading to the production of inflammatory mediators. The signaling cascade typically involves the activation of G-protein-coupled receptors or receptor tyrosine kinases, leading to an increase in intracellular calcium concentrations and the activation of protein kinases such as mitogen-activated protein kinases (MAPKs).[4][5] These events promote the translocation of cPLA2α to the membrane and its phosphorylation, leading to its activation and the subsequent release of arachidonic acid.
References
- 1. Roles of cPLA2α and Arachidonic Acid in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of cytosolic phospholipase A2 in oxidative and inflammatory signaling pathways in different cell types in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions and mechanisms of cytosolic phospholipase A2 in central nervous system trauma - PMC [pmc.ncbi.nlm.nih.gov]
High-throughput screening protocol for 3-(4-Fluoro-benzyloxy)-benzoic acid analogs
Application Note: High-Throughput Screening Protocol for Novel Kinase Inhibitors
Topic: High-Throughput Screening for 3-(4-Fluoro-benzyloxy)-benzoic Acid Analogs as Potential Kinase Inhibitors.
Audience: Researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many human diseases, particularly cancer, making them a primary focus for therapeutic intervention.[2] High-throughput screening (HTS) is an essential methodology in drug discovery for identifying novel kinase inhibitors from large compound libraries.[1][3] This document details a robust, homogeneous, and luminescence-based HTS protocol designed to screen a library of this compound analogs for their inhibitory activity against a target protein kinase. Benzoic acid derivatives are a versatile scaffold known to exhibit a range of biological activities.[4]
The protocol utilizes the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction.[5][6][7] The luminescent signal is inversely proportional to kinase activity; therefore, higher luminescence indicates greater inhibition of the target kinase.[5][8] This assay format is highly amenable to HTS due to its simplicity, sensitivity, and lack of radioactive materials.[5][8]
Assay Principle
The Kinase-Glo® assay is a homogeneous "add-mix-read" system.[5] The fundamental reaction involves the kinase transferring a phosphate group from ATP to a specific substrate.[5][8] The amount of ATP consumed is directly proportional to the kinase's activity. After the kinase reaction reaches completion, the Kinase-Glo® Reagent is added. This reagent contains Ultra-Glo™ Luciferase, which catalyzes the oxidation of luciferin in the presence of the remaining ATP, generating a stable, "glow-type" luminescent signal.[5][6] A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high concentration of remaining ATP and, consequently, a strong luminescent signal. Conversely, an inactive compound will allow the kinase to function, depleting the ATP pool and leading to a low luminescent signal.[8]
Materials and Reagents
-
Target Kinase: Recombinant human protein kinase (e.g., Src, specific activity and concentration to be optimized).
-
Kinase Substrate: Appropriate peptide or protein substrate (e.g., Poly-Glu,Tyr 4:1 for Src kinase).[2]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Compound Library: this compound analogs dissolved in 100% DMSO.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine or Saracatinib for Src kinase).[2]
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
Microplates: 384-well, solid white, low-volume assay plates.
-
Instrumentation: Luminometer plate reader, acoustic liquid handler or pin tool for compound dispensing.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
-
Kinase Solution: Dilute the target kinase to a 2X working concentration in assay buffer. The optimal concentration should be determined experimentally to ensure the reaction is in the linear range.
-
Substrate/ATP Solution: Prepare a 2X working solution of the substrate and ATP in assay buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of the this compound analog library in 100% DMSO. Typically, an 11-point, 1:3 dilution series is created, starting from 10 mM.
-
Kinase-Glo® Reagent: Reconstitute the Kinase-Glo® substrate with the Kinase-Glo® buffer as per the manufacturer's instructions.[5] Allow the solution to equilibrate to room temperature before use.
HTS Assay Procedure (384-Well Format)
-
Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 50 nL of each compound dilution from the source plates to the 384-well assay plates.
-
Control Wells:
-
Negative Controls (0% Inhibition): Add 50 nL of DMSO to 16 wells.
-
Positive Controls (100% Inhibition): Add 50 nL of a high concentration of the control inhibitor to 16 wells.
-
-
Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.
-
Reaction Initiation: To start the kinase reaction, add 5 µL of the 2X Substrate/ATP Solution to all wells. The final reaction volume is 10 µL.
-
Incubation: Seal the plates and incubate for 60 minutes at room temperature. The incubation time may require optimization.
-
Signal Detection: Add 10 µL of the prepared Kinase-Glo® Reagent to all wells. This stops the kinase reaction and initiates the luminescent signal.
-
Final Incubation: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Presentation and Analysis
Data Normalization and Hit Identification
Raw luminescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 * (Signal_Compound - Mean_Signal_Negative) / (Mean_Signal_Positive - Mean_Signal_Negative)
Where:
-
Signal_Compound is the luminescence from a well with a test compound.
-
Mean_Signal_Negative is the average luminescence from the negative control (DMSO) wells.
-
Mean_Signal_Positive is the average luminescence from the positive control (inhibitor) wells.
Compounds showing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered "hits" and are selected for further validation.
Assay Quality Control
The robustness of the HTS assay is evaluated using the Z'-factor, a statistical parameter that reflects the separation between the positive and negative control distributions.[9]
Z'-factor = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
Where:
-
SD is the standard deviation.
-
Mean is the average signal for the respective controls.
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[9][10]
Quantitative Data Summary
The following table presents hypothetical screening data for a selection of this compound analogs.
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | % Inhibition | Z'-Factor |
| Controls | ||||
| Negative (DMSO) | N/A | 15,000 (Mean) | 0% | 0.82 |
| Positive (Staurosporine) | 10 | 120,000 (Mean) | 100% | |
| Analogs | ||||
| FBA-001 | 10 | 115,000 | 95.2% | |
| FBA-002 | 10 | 18,000 | 2.9% | |
| FBA-003 | 10 | 75,000 | 57.1% | |
| FBA-004 | 10 | 98,000 | 79.0% | |
| FBA-005 | 10 | 25,000 | 9.5% |
Visualizations
Signaling Pathway Diagram
Caption: Simplified kinase signaling pathway showing inhibition.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for kinase inhibitors.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. promega.com [promega.com]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assay.dev [assay.dev]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes and Protocols for the Quantification of 3-(4-Fluoro-benzyloxy)-benzoic acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 3-(4-Fluoro-benzyloxy)-benzoic acid in biological matrices, primarily plasma and urine. The methodologies described are based on established bioanalytical techniques for similar small acidic molecules and are intended to serve as a comprehensive starting point for method development and validation.
Introduction
This compound is a small organic molecule with potential applications in pharmaceutical development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the current gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.24 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO), sparingly soluble in water. |
| pKa | ~4-5 (predicted for the carboxylic acid group) |
Predicted Metabolism
Understanding the metabolic fate of this compound is essential for a comprehensive bioanalytical strategy. Based on the metabolism of similar compounds, two primary metabolic pathways are anticipated:
-
Phase I Metabolism (Oxidation): The aromatic rings of the molecule are susceptible to hydroxylation by cytochrome P450 enzymes. This can occur on either the benzoic acid ring or the fluorobenzyl ring, leading to the formation of one or more hydroxylated metabolites.[1][2] Another potential Phase I reaction is the O-dealkylation of the benzyl ether linkage, which would yield 3-hydroxybenzoic acid and 4-fluorobenzyl alcohol.
-
Phase II Metabolism (Conjugation): The carboxylic acid group is a prime site for conjugation reactions. The most common conjugation pathway for benzoic acid derivatives is the formation of a glycine conjugate, resulting in hippuric acid analogues.[3][4][5][6] Glucuronidation of the carboxylic acid or any newly formed hydroxyl groups is also a possibility.
A diagram of the predicted metabolic pathways is presented below.
References
- 1. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Glycine conjugation of the substituted benzoic acids in vitro: structure-metabolism relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conjugation of benzoic acid with glycine in human liver and kidney: a study on the interindividual variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine conjugation activity of benzoic acid and its acinar localization in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | Conjugation of benzoate with glycine [reactome.org]
Application Notes and Protocols for the Use of 3-(4-Fluoro-benzyloxy)-benzoic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large libraries of small molecules and peptides.[1][2] A critical component of this methodology is the choice of a suitable linker, which tethers the nascent molecule to an insoluble resin support during the synthetic sequence. The linker must be stable to the reaction conditions employed for chain elongation and diversification, yet readily cleavable to release the final product in high yield and purity.[3]
This document provides detailed application notes and protocols for the potential use of 3-(4-Fluoro-benzyloxy)-benzoic acid as a linker in solid-phase synthesis. While direct literature on this specific linker is not abundant, its structure, a substituted benzyloxy-benzoic acid, is analogous to established linker families. This allows for the development of robust protocols based on well-understood reaction mechanisms. The presence of the fluoro-substituent can be leveraged for analytical purposes (e.g., ¹⁹F NMR) or to subtly modulate the linker's chemical properties.
Linker Characteristics and Applications
The this compound linker is a type of benzyl-ether based linker. The carboxylic acid functionality allows for its attachment to amino-functionalized resins, such as aminomethyl polystyrene or TentaGel amino resins. The benzylic ether bond's stability and cleavage conditions are key to its utility.
Potential Applications:
-
Small Molecule Library Synthesis: The linker can serve as an anchor for the synthesis of diverse small molecule libraries for screening and lead optimization.
-
Peptide Synthesis: While less common than Wang or Rink amide linkers, it can be adapted for the synthesis of peptides with a C-terminal carboxylic acid.
-
Combinatorial Chemistry: The robust nature of the benzyl ether linkage allows for a wide range of chemical transformations to be performed on the resin-bound substrate.
Experimental Protocols
The following protocols are generalized procedures based on established methods for similar carboxylic acid linkers. Optimization may be required for specific substrates and resins.
Protocol 1: Attachment of this compound to Amino-Functionalized Resin
This protocol describes the coupling of the linker to an amino-functionalized solid support.
Materials:
-
Amino-functionalized resin (e.g., Aminomethyl polystyrene, TentaGel amino resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1-2 hours in a reaction vessel.
-
Linker Activation: In a separate flask, dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the activated linker solution to the swollen resin. Add DIPEA (1 eq.) and agitate the mixture at room temperature for 4-12 hours.
-
Washing: After the coupling reaction, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
Capping (Optional): To block any unreacted amino groups, the resin can be capped using a solution of acetic anhydride and pyridine in DMF.
Quantitative Data for Linker Attachment (Representative):
| Parameter | Value |
| Resin Type | Aminomethyl Polystyrene |
| Linker Equivalents | 3 eq. |
| Coupling Reagent | DIC/HOBt |
| Reaction Time | 8 hours |
| Typical Loading | 0.5 - 1.0 mmol/g |
Protocol 2: Attachment of the First Building Block (Substrate)
This protocol details the esterification of the first building block (e.g., an Fmoc-protected amino acid or a carboxylic acid-containing small molecule) to the linker-functionalized resin.
Materials:
-
Linker-functionalized resin
-
Fmoc-amino acid or other carboxylic acid building block
-
DIC/DCC
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF, DCM
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin in DCM for 1-2 hours.
-
Activation and Coupling: In a separate flask, dissolve the carboxylic acid building block (4 eq. relative to resin loading) in a minimal amount of DMF. Add this solution to the swollen resin. Add DIC (4 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reaction: Agitate the mixture at room temperature for 2-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage of the Final Product
The cleavage of the product from the this compound linker can be achieved under acidic conditions, typically using trifluoroacetic acid (TFA). The benzylic ether is susceptible to acidolysis.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), water, anisole)
Procedure:
-
Resin Preparation: Swell the dry, resin-bound product in DCM for 30 minutes.
-
Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water. The choice of scavengers depends on the protecting groups used in the synthesis.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 1-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM.
-
Precipitation: Concentrate the filtrate under reduced pressure and precipitate the crude product by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation or filtration and purify by an appropriate method, such as High-Performance Liquid Chromatography (HPLC).
Representative Cleavage Conditions and Yields:
| Cleavage Cocktail | Reaction Time | Temperature | Typical Yield |
| 95% TFA / 2.5% TIS / 2.5% H₂O | 2 hours | Room Temp. | > 80% |
| 50% TFA in DCM | 3 hours | Room Temp. | 70-90% |
Visualizations
Caption: General workflow for solid-phase synthesis using this compound linker.
Caption: Proposed acid-catalyzed cleavage mechanism from the benzyloxy-benzoic acid linker.
Conclusion
This compound represents a potentially valuable linker for solid-phase organic synthesis. Its structural similarity to other established linkers provides a strong foundation for developing synthetic protocols. The protocols and data presented herein offer a comprehensive starting point for researchers wishing to explore the utility of this linker in their synthetic endeavors. As with any solid-phase methodology, empirical optimization of reaction conditions is recommended to achieve the best results for a specific synthetic target.
References
Troubleshooting & Optimization
Technical Support Center: 3-(4-Fluoro-benzyloxy)-benzoic acid Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative with 4-fluorobenzyl halide. Due to the presence of the acidic carboxylic acid group, a protection-synthesis-deprotection strategy is highly recommended for optimal yield and purity.
Q2: Why is a protection step necessary for the carboxylic acid group?
A2: The Williamson ether synthesis requires a basic catalyst to deprotonate the phenolic hydroxyl group, making it nucleophilic. The carboxylic acid proton is significantly more acidic than the phenolic proton and will be deprotonated first by the base. This consumes the base and forms a carboxylate salt, which is generally unreactive or can lead to unwanted side reactions, thus inhibiting the desired ether formation and reducing the overall yield.
Q3: What are the most common issues encountered during this synthesis?
A3: Researchers typically face challenges such as low product yield, the formation of by-products, and difficulties in product purification. Common by-products include unreacted starting materials and products resulting from C-alkylation instead of the desired O-alkylation.[1]
Q4: Which base is most effective for the ether synthesis step?
A4: The choice of base is critical. While strong bases like sodium hydride (NaH) can be effective, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred, especially in polar aprotic solvents like DMF or acetone.[2][3] These conditions often lead to cleaner reactions with fewer side products.
Synthesis Workflow & Troubleshooting
The recommended synthetic pathway involves three key stages: protection of the carboxylic acid, Williamson ether synthesis, and deprotection.
Caption: Recommended three-stage synthesis workflow for this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Caption: A decision tree for troubleshooting low yield in the synthesis.
Detailed Experimental Protocols
Protocol 1: Esterification of 3-Hydroxybenzoic Acid (Protection)
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (10.0 g, 72.4 mmol) and methanol (150 mL).
-
Acid Catalyst: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (3.0 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate, which can often be used in the next step without further purification.
Protocol 2: Williamson Ether Synthesis of Methyl 3-(4-Fluorobenzyloxy)benzoate
-
Reaction Setup: In a 250 mL round-bottom flask, combine methyl 3-hydroxybenzoate (10.0 g, 65.7 mmol), anhydrous potassium carbonate (13.6 g, 98.6 mmol), and acetone (120 mL).
-
Reagent Addition: Add 4-fluorobenzyl bromide (13.6 g, 72.3 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux and stir vigorously for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. Recrystallize the resulting crude solid from an ethanol/water mixture to obtain pure methyl 3-(4-fluorobenzyloxy)benzoate.
Protocol 3: Saponification to 3-(4-Fluorobenzyloxy)-benzoic Acid (Deprotection)
-
Reaction Setup: Dissolve methyl 3-(4-fluorobenzyloxy)benzoate (10.0 g, 38.4 mmol) in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (2.3 g, 57.6 mmol) to the solution.
-
Reflux: Heat the mixture to reflux for 2-4 hours until TLC indicates the complete disappearance of the starting material.
-
Work-up: Cool the solution and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).
-
Acidification: While stirring in an ice bath, slowly acidify the solution to pH 2-3 with 2M hydrochloric acid. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield the final product, 3-(4-fluorobenzyloxy)-benzoic acid.
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A (Standard) | Condition B (High-Temp) | Condition C (Phase-Transfer) | Typical Yield Range |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.2 eq) | K₂CO₃ (3.0 eq) | 80-95% |
| Solvent | Acetone | Dimethylformamide (DMF) | Toluene/Water | |
| Catalyst | None | None | TBAB (0.1 eq) | |
| Temperature | 56°C (Reflux) | 80°C | 90°C | |
| Time | 12-18 hours | 6-10 hours | 8-12 hours | |
| Notes | Good for clean reactions. | Faster reaction times. | Useful for scalability. |
TBAB: Tetrabutylammonium bromide
Table 2: Troubleshooting Quick Reference
| Symptom Observed | Potential Cause | Recommended Action |
| Low conversion of ester intermediate | Incomplete saponification | Increase reflux time; add more NaOH. |
| Multiple spots on TLC after ether synthesis | C-alkylation or side reactions | Use a milder base (K₂CO₃); lower reaction temperature.[1] |
| Oily product after acidification | Impurities present | Purify via column chromatography or perform a second recrystallization. |
| No reaction during ether synthesis | Wet reagents/solvents | Ensure all reagents and solvents are anhydrous. |
References
Technical Support Center: Purification of 3-(4-Fluoro-benzyloxy)-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-(4-Fluoro-benzyloxy)-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and potential side reactions. These include:
-
Unreacted 3-hydroxybenzoic acid: The starting phenolic compound.
-
Unreacted 4-fluorobenzyl halide: The alkylating agent (e.g., 4-fluorobenzyl bromide or chloride).
-
Potassium carbonate (or other base): Used to deprotonate the phenol.
-
By-products: Such as the ester formed by O-acylation if the carboxylic acid is not protected, or products from side reactions of the benzyl halide.
-
Solvents: Residual solvents from the reaction or initial work-up, such as DMF or acetone.
Q2: What is the recommended first step in the purification process after the initial reaction work-up?
A2: After the initial aqueous work-up to remove the bulk of inorganic salts (like potassium carbonate) and water-soluble solvents, the primary recommended purification method is recrystallization. This technique is often effective at removing most of the unreacted starting materials and some by-products, especially if the desired product is a crystalline solid.
Q3: In which solvents is this compound expected to have good solubility for recrystallization?
A3: Benzoic acid derivatives generally exhibit higher solubility in hot polar organic solvents and lower solubility in cold non-polar solvents. For this compound, a good starting point for selecting a recrystallization solvent would be aqueous ethanol, isopropanol, or toluene. The solubility is significantly higher in hot water compared to cold water, which is a classic method for purifying benzoic acid itself.[1][2][3] The presence of the benzylic ether moiety may increase its solubility in less polar solvents compared to unsubstituted benzoic acid.[4]
Q4: When is column chromatography necessary for the purification of this compound?
A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to the desired product.[5][6] This is particularly useful for separating the target compound from structurally similar by-products or when a very high purity (>99.5%) is required.
Troubleshooting Guides
Issue 1: The product fails to crystallize during recrystallization.
-
Question: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What should I do?
-
Answer: This issue, known as supersaturation, can be resolved by several methods:
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solvent. The small glass particles scratched off can act as nucleation sites.[1]
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the solution to initiate crystallization.[1]
-
Reduce Solvent Volume: It's possible too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation.[3]
-
Issue 2: The purified product still shows impurities by TLC or NMR.
-
Question: After recrystallization, I still see spots of starting material (3-hydroxybenzoic acid) on my TLC plate. How can I remove it?
-
Answer: If recrystallization is insufficient, the polarity difference between your product and the impurity is likely too small for effective separation by this method alone.
-
Acid-Base Extraction: Before recrystallization, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild basic solution (e.g., saturated sodium bicarbonate). The more acidic 3-hydroxybenzoic acid may be selectively extracted into the aqueous layer.
-
Column Chromatography: This is the most effective method for separating compounds with small differences in polarity. A silica gel column is recommended.[5] See the detailed protocol below.
-
Issue 3: Low recovery of the product after purification.
-
Question: My yield of this compound is very low after the purification steps. What could be the cause?
-
Answer: Low recovery can result from several factors:
-
Recrystallization Solvent: Using a solvent in which your product is too soluble, even at low temperatures, will lead to significant loss in the mother liquor. Test different solvent systems on a small scale first.
-
Premature Crystallization: If the product crystallizes in the funnel during a hot gravity filtration step, you will lose a significant amount of product. Ensure your funnel and receiving flask are pre-heated.[2]
-
Number of Purification Steps: Each purification step will inevitably lead to some loss of product. Optimize your procedure to use the minimum number of effective steps.
-
Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize the yield of precipitated product.[3]
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity of Starting Material | Purity after 1st Pass | Purity after 2nd Pass | Typical Recovery | Notes |
| Recrystallization (Aqueous Ethanol) | 85% | 95-97% | >98% | 70-85% | Effective for removing highly polar or non-polar impurities. |
| Column Chromatography (Silica Gel) | 85% | >99% | N/A | 60-80% | More effective for closely related impurities but can be lower yielding. |
Note: The data presented in this table is illustrative and may vary based on the specific impurities and experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.
-
Addition of Water: While keeping the solution hot, add hot water dropwise until the solution becomes slightly cloudy. This indicates the saturation point.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed product to the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. A typical starting eluent could be Hexane:Ethyl Acetate (9:1) with a small amount of acetic acid (e.g., 1%) to keep the carboxylic acid protonated and prevent tailing.[5]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for handling impurities after recrystallization.
References
Technical Support Center: Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via the Williamson ether synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete deprotonation of 3-hydroxybenzoic acid: The base used may be too weak or used in insufficient quantity. 2. Poor quality of reagents: The alkylating agent (4-fluorobenzyl halide) may have degraded, or the solvent may not be anhydrous. 3. Reaction temperature is too low: The reaction rate may be too slow at lower temperatures. 4. Steric hindrance: Although less likely with a primary benzylic halide, significant steric bulk on the reactants can slow down the SN2 reaction. | 1. Use a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent. Ensure at least two equivalents of base are used to deprotonate both the phenolic hydroxyl and the carboxylic acid groups. 2. Use freshly purified reagents and anhydrous solvents. Moisture can quench the base and hydrolyze the alkyl halide. 3. Gradually increase the reaction temperature, monitoring for the formation of side products. A typical range is 50-100 °C. 4. Ensure the chosen reaction pathway utilizes the least sterically hindered combination of reactants. |
| Presence of Impurities in the Final Product | 1. Formation of C-alkylation side products: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring in addition to the desired O-alkylation.[1][2] 2. Formation of elimination (E2) side product: The alkoxide can act as a base, leading to the elimination of HX from the alkyl halide to form an alkene.[3][4] 3. Unreacted starting materials: The reaction may not have gone to completion. | 1. Use polar aprotic solvents like DMF or DMSO to favor O-alkylation. The choice of counter-ion can also influence the O/C alkylation ratio. 2. Use a primary alkyl halide (4-fluorobenzyl chloride or bromide) to minimize the E2 reaction.[5] Avoid high reaction temperatures which can favor elimination.[4] 3. Increase the reaction time or temperature cautiously. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Difficulty in Product Purification | 1. Similar polarity of product and byproducts: C-alkylated isomers or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product is an oil instead of a solid: This can make isolation and handling more difficult. | 1. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification by column chromatography is the primary method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] In this reaction, the phenoxide ion of 3-hydroxybenzoic acid acts as a nucleophile and attacks the benzylic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group.
Q2: What are the most common side reactions to be aware of?
A2: The two most common side reactions are:
-
E2 Elimination: The basic phenoxide can abstract a proton from the benzylic carbon of the 4-fluorobenzyl halide, leading to the formation of 4-fluorostyrene. This is more likely with secondary and tertiary alkyl halides but can occur with primary halides at higher temperatures.[3][4][5]
-
C-Alkylation: Since the phenoxide ion has electron density on both the oxygen and the aromatic ring, it can act as an ambident nucleophile. This can lead to the formation of isomers where the 4-fluorobenzyl group is attached to the carbon atoms of the benzoic acid ring (ortho or para to the hydroxyl group) instead of the oxygen.[1][2]
Q3: How can I favor the desired O-alkylation over C-alkylation?
A3: The choice of solvent and base can influence the ratio of O- to C-alkylation. Polar aprotic solvents, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are generally preferred as they solvate the cation, leaving the oxygen of the phenoxide more nucleophilic and favoring O-alkylation.
Q4: Which 4-fluorobenzyl halide should I use: chloride, bromide, or iodide?
A4: The reactivity of the halide follows the order I > Br > Cl. While 4-fluorobenzyl iodide would be the most reactive, it is also the most expensive and potentially less stable. 4-fluorobenzyl bromide offers a good balance of reactivity and stability and is a common choice. 4-fluorobenzyl chloride is less reactive and may require more forcing conditions.
Q5: Why is it necessary to use at least two equivalents of base?
A5: 3-hydroxybenzoic acid has two acidic protons: one from the carboxylic acid group (pKa ~4.1) and one from the phenolic hydroxyl group (pKa ~10). Both protons need to be removed to generate the dianion, which then acts as the nucleophile for the ether synthesis. The carboxylate is a much weaker nucleophile than the phenoxide.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Hydroxybenzoic acid
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1M)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | K₂CO₃ | DMF | 80 | 18 | 85 | 98 |
| 2 | NaH | THF | 60 | 24 | 78 | 97 |
| 3 | Cs₂CO₃ | Acetonitrile | 70 | 16 | 90 | 99 |
Table 2: Influence of Alkylating Agent on Reaction Outcome
| Alkylating Agent | Leaving Group | Relative Reactivity | Potential for Elimination |
| 4-Fluorobenzyl chloride | Cl | Lower | Lower |
| 4-Fluorobenzyl bromide | Br | Moderate | Moderate |
| 4-Fluorobenzyl iodide | I | Higher | Higher |
Visualizations
Caption: Reaction scheme for the synthesis of this compound showing the desired product and major side products.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Amide Coupling of 3-(4-Fluoro-benzyloxy)-benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the amide coupling of 3-(4-Fluoro-benzyloxy)-benzoic acid. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the amide coupling of this compound.
Q1: My amide coupling reaction is showing low or no yield. What are the common causes?
A1: Low or no product formation in the amide coupling of this compound can stem from several factors:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is old, has been improperly stored, or is used in insufficient amounts, the activation will be incomplete.
-
Deactivation of the Amine: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic. This is a common issue and can be mitigated by the use of a non-nucleophilic base.
-
Steric Hindrance: The bulky 4-fluoro-benzyloxy group on the benzoic acid, or a bulky amine, can physically hinder the reaction.[1][2] In such cases, more reactive coupling reagents or longer reaction times may be necessary.
-
Presence of Water: Moisture in the reaction can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is critical to use anhydrous solvents and reagents.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.
Q2: How do I choose the right coupling reagent for this specific substrate?
A2: The choice of coupling reagent is critical. For a substrate like this compound, which may present some steric bulk, consider the following:
-
For general applications and cost-effectiveness: A carbodiimide-based reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a robust choice. HOBt helps to suppress side reactions and can improve efficiency.
-
For sterically hindered amines or challenging couplings: A uronium/aminium salt-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often more effective due to its higher reactivity.[2]
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a common issue in amide coupling reactions. Here are some strategies to minimize them:
-
N-acylurea formation (with carbodiimides): This occurs when the O-acylisourea intermediate rearranges. The addition of HOBt can trap this intermediate to form a more stable active ester, which then reacts with the amine.
-
Racemization (if coupling chiral amines): The use of additives like HOBt or running the reaction at a lower temperature can help to minimize racemization.[3]
-
Reaction with the benzylic ether: While generally stable, harsh conditions could potentially cleave the benzylic ether. Standard amide coupling conditions are typically mild enough to avoid this.
Q4: What are the recommended solvents and bases for this reaction?
A4: The choice of solvent and base is crucial for a successful coupling reaction.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices due to their ability to dissolve a wide range of reactants.
-
Bases: A non-nucleophilic base is essential to neutralize the acid formed during the reaction without competing with the amine nucleophile. N,N-Diisopropylethylamine (DIPEA) and Triethylamine (TEA) are widely used. DIPEA is often preferred as it is more sterically hindered and less likely to cause side reactions.
Data Presentation
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-benzyl-3-fluoro-5-iodobenzamide | 12 | 85 |
| 2 | Aniline | 3-fluoro-5-iodo-N-phenylbenzamide | 18 | 78 |
| 3 | Morpholine | (3-fluoro-5-iodophenyl)(morpholino)methanone | 12 | 92 |
| 4 | tert-Butylamine | N-tert-butyl-3-fluoro-5-iodobenzamide | 24 | 65 |
Experimental Protocols
Below are detailed methodologies for two common amide coupling procedures adapted for this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol utilizes the cost-effective and widely used EDC/HOBt coupling system.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base and Coupling Reagent Addition: Slowly add DIPEA (2.5 equiv) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: HATU-Mediated Amide Coupling
This protocol is particularly useful for more challenging couplings, such as those involving sterically hindered amines.[3][5]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate or Dichloromethane (for extraction)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Pre-activation: Dissolve this compound (1.0 equiv) in anhydrous DMF or DCM. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Quenching and Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Visualizations
Experimental Workflow for Amide Coupling
References
Technical Support Center: Improving the Solubility of 3-(4-Fluoro-benzyloxy)-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the solubility of 3-(4-Fluoro-benzyloxy)-benzoic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
A1: The low aqueous solubility of this compound can be attributed to its chemical structure, which includes a largely nonpolar aromatic backbone. The presence of the benzyloxy and fluoro-substituents contributes to its hydrophobicity. As a carboxylic acid, its solubility is also highly dependent on the pH of the solution.
Q2: What is the first step I should take if I'm observing precipitation of my compound in my aqueous assay buffer?
A2: The initial and most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1][2][3] This stock can then be serially diluted into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to avoid affecting the biological assay.[1][4]
Q3: Can I use solvents other than DMSO?
A3: Yes, other water-miscible organic solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be used. The choice of solvent will depend on the specific requirements of your assay and the compatibility with your biological system. A solvent tolerance study is recommended to determine the maximum concentration of each solvent that does not interfere with your assay.
Q4: The compound precipitates even after dilution from a DMSO stock. What should I do next?
A4: If precipitation still occurs, you can explore several other solubilization techniques. These include pH adjustment, the use of solubilizing agents like cyclodextrins, or forming a salt of the compound.[5][6][7]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from an Organic Stock Solution
This is a common issue for hydrophobic compounds when transitioning from a high-concentration organic stock to an aqueous buffer.
Troubleshooting Workflow:
A troubleshooting workflow for addressing compound precipitation.
Detailed Steps:
-
Verify Final Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is at a non-toxic and non-interfering level. For many cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.[4][8]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.[1]
-
pH Adjustment: As this compound is a carboxylic acid, its solubility is pH-dependent. Increasing the pH of the aqueous buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.[6][9] A preliminary experiment to determine the optimal pH for solubility is recommended.
-
Utilize Solubilizing Agents:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that enhance aqueous solubility.[10][11][12][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[15]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.[16] However, their potential effects on the biological assay must be carefully evaluated.
-
-
Salt Formation: Converting the acidic compound into a salt can significantly improve its aqueous solubility.[5][17] This is a more advanced technique that involves reacting the compound with a suitable base.
Issue 2: Determining the Optimal Solubilization Strategy
A systematic approach is necessary to identify the most effective method for your specific experimental conditions.
Decision Pathway for Solubility Enhancement:
A decision-making diagram for selecting a solubility enhancement method.
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilution
This protocol outlines the standard procedure for preparing a high-concentration stock solution in DMSO and subsequently diluting it for use in aqueous biological assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Aqueous assay buffer (pre-warmed to 37°C if compatible with the assay)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Vortex or sonicate briefly to aid dissolution.[2]
-
-
Intermediate Dilution (Optional but Recommended):
-
Perform an intermediate dilution of the high-concentration stock in 100% DMSO to a more manageable concentration (e.g., 1 mM).
-
-
Final Dilution into Aqueous Buffer:
Protocol 2: pH-Mediated Solubilization
This protocol describes how to determine an appropriate pH for solubilizing this compound.
Materials:
-
This compound
-
A range of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0)
-
DMSO
-
Spectrophotometer or visual inspection method
Procedure:
-
Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
In separate tubes, add a small aliquot of the DMSO stock to each of the different pH buffers to achieve the desired final compound concentration.
-
Vortex each tube thoroughly.
-
Incubate the tubes at the assay temperature for a set period (e.g., 30 minutes).
-
Visually inspect for any precipitation or measure the absorbance/scattering to quantify solubility.
-
Select the lowest pH that provides complete solubilization without compromising the biological activity in your assay.
Protocol 3: Solubilization using Cyclodextrins
This protocol provides a method for using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance the solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
DMSO
Procedure:
-
Prepare a Cyclodextrin-Containing Buffer: Dissolve HP-β-CD in your aqueous assay buffer to create a range of concentrations (e.g., 1%, 2%, 5% w/v).
-
Prepare a Concentrated Compound Stock: Dissolve this compound in a minimal amount of DMSO.
-
Complexation: Add the DMSO stock of the compound to the pre-warmed cyclodextrin-containing buffers.
-
Incubation: Vortex the mixture and incubate, potentially with gentle agitation, to allow for the formation of the inclusion complex. The time required can vary.
-
Assessment: Visually inspect for solubility or use an analytical method to confirm the concentration of the dissolved compound.
Data Presentation: Comparison of Solubilization Methods
| Method | Principle | Typical Starting Concentration | Advantages | Potential Disadvantages |
| Co-Solvent (DMSO) | Increases solubility by reducing the polarity of the aqueous medium. | 10-50 mM stock | Simple, widely used, effective for many compounds.[3] | Potential for solvent toxicity or interference with the assay at higher concentrations.[4][8] |
| pH Adjustment | Ionization of the carboxylic acid group to a more soluble carboxylate salt. | Dependent on target pH | Effective for ionizable compounds, relatively simple to implement.[6] | pH changes can affect compound stability and biological activity; may not be suitable for all assays. |
| Cyclodextrins | Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a soluble complex.[12][13] | 1-10% (w/v) cyclodextrin in buffer | Generally low toxicity, can improve bioavailability.[12][14] | Can sometimes interact with cell membranes or other assay components; requires optimization of cyclodextrin type and concentration. |
| Salt Formation | Creation of an ionic salt form of the compound with enhanced aqueous solubility.[5][18] | N/A | Can dramatically increase solubility and dissolution rate.[5][7] | Requires chemical modification of the parent compound; the salt may have different biological activity. |
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. lifetein.com [lifetein.com]
- 5. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. researchgate.net [researchgate.net]
- 10. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 11. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 15. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 16. jocpr.com [jocpr.com]
- 17. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.aston.ac.uk [research.aston.ac.uk]
Preventing byproduct formation in 3-(4-Fluoro-benzyloxy)-benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a 3-hydroxybenzoic acid derivative with a 4-fluorobenzyl halide (such as 4-fluorobenzyl bromide or chloride) in the presence of a base.
Q2: What are the most common byproducts in this synthesis?
A2: The primary byproducts of concern are:
-
C-alkylation products: The phenoxide ion of 3-hydroxybenzoic acid is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).
-
Dialkylation product: Reaction at both the phenolic hydroxyl and the carboxylic acid group of the starting material.
-
Unreacted starting materials: Incomplete reaction can leave both 3-hydroxybenzoic acid and 4-fluorobenzyl halide in the final mixture.
-
Elimination products: While less common with primary halides like 4-fluorobenzyl halides, under harsh basic conditions or high temperatures, elimination reactions can occur.
Q3: How can I minimize the formation of C-alkylation byproducts?
A3: The choice of solvent plays a critical role in controlling the regioselectivity of the alkylation. Polar aprotic solvents, such as acetonitrile (ACN) or N,N-dimethylformamide (DMF), are known to favor the desired O-alkylation. In contrast, protic solvents like methanol can lead to a higher proportion of C-alkylation byproducts.[1]
Q4: What is the recommended base for this reaction?
A4: A moderately strong base is typically used to deprotonate the phenolic hydroxyl group without promoting side reactions. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices for this type of synthesis. Stronger bases like sodium hydride (NaH) can also be used, particularly if the starting alcohol is less activated.
Q5: My reaction is slow or incomplete. What can I do to improve the conversion?
A5: Several factors can lead to a sluggish reaction:
-
Insufficient Base: Ensure at least one equivalent of base is used to deprotonate the phenol. Using a slight excess (e.g., 1.5-2 equivalents) is common.
-
Reaction Temperature: Gently heating the reaction mixture, typically in the range of 60-80°C, can increase the reaction rate. However, excessively high temperatures may promote byproduct formation.
-
Reagent Purity: Ensure that the starting materials and solvent are of high purity and anhydrous, as water can interfere with the reaction.
-
Reaction Time: Williamson ether syntheses can sometimes require several hours to reach completion. Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product with significant amounts of unreacted starting materials. | 1. Incomplete deprotonation of 3-hydroxybenzoic acid.2. Insufficient reaction time or temperature.3. Deactivation of the 4-fluorobenzyl halide. | 1. Use a stronger base (e.g., NaH) or ensure the current base (e.g., K₂CO₃) is anhydrous and used in sufficient excess.2. Increase the reaction temperature to 60-80°C and monitor the reaction for a longer period (e.g., 6-12 hours).3. Check the purity of the 4-fluorobenzyl halide and store it properly to prevent degradation. |
| Presence of a significant amount of a byproduct with a similar mass to the product. | 1. C-alkylation of the 3-hydroxybenzoic acid.2. Isomeric impurities in the 4-fluorobenzyl halide starting material. | 1. Switch to a polar aprotic solvent like acetonitrile or DMF. These solvents are known to favor O-alkylation over C-alkylation.2. Analyze the purity of the 4-fluorobenzyl halide starting material by GC-MS or NMR to check for isomeric impurities (e.g., 2- or 3-fluorobenzyl halide). |
| Formation of a higher molecular weight byproduct. | 1. Dialkylation, where both the phenolic -OH and the carboxylic acid -COOH have reacted.2. Self-condensation of the 4-fluorobenzyl halide. | 1. Protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the Williamson ether synthesis. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.2. Add the 4-fluorobenzyl halide slowly to the reaction mixture to maintain a low concentration. |
| Difficulty in purifying the final product. | 1. Byproducts have similar polarity to the desired product. | 1. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components.2. Recrystallization from an appropriate solvent system can also be an effective purification method. |
Quantitative Data on Byproduct Formation in an Analogous System
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) | Reference |
| Acetonitrile | 97 | 3 | [1] |
| Methanol | 72 | 28 | [1] |
This data illustrates the strong preference for the desired O-alkylation in a polar aprotic solvent compared to a protic solvent.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is based on established procedures for the Williamson ether synthesis of similar compounds.
Materials:
-
Methyl 3-hydroxybenzoate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Sodium hydroxide
-
Methanol
-
Hydrochloric acid
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Step 1: O-Alkylation of Methyl 3-hydroxybenzoate
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(4-fluorobenzyloxy)benzoate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis of the Ester
-
Dissolve the purified methyl 3-(4-fluorobenzyloxy)benzoate in a mixture of methanol and a 2M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 50°C until the hydrolysis is complete (monitor by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1M hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting common byproduct formation issues.
References
Technical Support Center: Scale-up Synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and scalable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the coupling of a salt of 3-hydroxybenzoic acid with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide) in the presence of a suitable base and solvent.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to monitor during scale-up include:
-
Temperature: Exothermic reactions can lead to runaway conditions. Precise temperature control is crucial.
-
Agitation Rate: Ensuring homogenous mixing is vital for consistent reaction progress and to avoid localized overheating.
-
Rate of Reagent Addition: Slow and controlled addition of reagents can help manage exotherms and minimize side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts, complicating purification.
-
Moisture Content: The Williamson ether synthesis is often sensitive to moisture, which can hydrolyze the reagents.[1]
Q3: What are the common side reactions observed during this synthesis?
A3: The primary side reaction of concern is the base-catalyzed elimination of the 4-fluorobenzyl halide, which competes with the desired ether formation.[2] Additionally, if the nucleophile is an aryloxide ion, alkylation on the aromatic ring can also occur as a competing reaction.[2] Steric hindrance can also impede the desired nucleophilic attack, potentially leading to lower yields.[3][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. Reactions may require anywhere from 1 to 8 hours to reach completion.[2] - Check Base Stoichiometry: An insufficient amount of base will result in incomplete deprotonation of the 3-hydroxybenzoic acid. Ensure at least one equivalent of a strong base is used. |
| Side Reactions | - Optimize Temperature: Higher temperatures can favor elimination side reactions.[2] Consider running the reaction at a lower temperature for a longer period. - Choice of Leaving Group: Use a more reactive leaving group on the 4-fluorobenzyl moiety (e.g., iodide instead of chloride) to favor the desired SN2 reaction. |
| Poor Quality Reagents | - Analyze Starting Materials: Use analytical techniques (e.g., NMR, GC-MS) to confirm the purity of 3-hydroxybenzoic acid and 4-fluorobenzyl halide. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | - Optimize Work-up Procedure: Implement an acidic wash to remove unreacted 3-hydroxybenzoic acid and a basic wash to remove any acidic impurities. - Recrystallization: Utilize a suitable solvent system for recrystallization to isolate the pure product. |
| Formation of Byproducts | - Chromatography: For challenging separations, column chromatography may be necessary, although this can be less practical at a large scale. - Investigate Reaction Conditions: Re-evaluate the reaction conditions (temperature, base, solvent) to minimize the formation of the identified byproduct. |
| Emulsion Formation During Work-up | - Add Brine: During aqueous extractions, the addition of a saturated sodium chloride solution (brine) can help to break emulsions. - Filtration: Passing the mixture through a pad of celite can also aid in breaking up emulsions. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| 3-Hydroxybenzoic Acid | 100 g | 10 kg |
| 4-Fluorobenzyl Chloride | 1.1 equivalents | 1.05 equivalents |
| Base (e.g., K2CO3) | 1.5 equivalents | 1.2 equivalents |
| Solvent (e.g., DMF) | 1 L | 80 L |
| Reaction Temperature | 80 °C | 75-80 °C (controlled addition) |
| Reaction Time | 6 hours | 8-10 hours |
| Typical Yield | 85-90% | 80-85% |
| Purity (by HPLC) | >98% | >97% |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of this compound (Pilot Scale)
-
Reactor Setup: Charge a clean, dry, glass-lined reactor with 3-hydroxybenzoic acid and a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Base Addition: Add a strong base (e.g., potassium carbonate, sodium hydride) portion-wise to the reactor while maintaining the temperature below 30°C.
-
Reagent Addition: Slowly add 4-fluorobenzyl chloride to the reaction mixture via a dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 80°C.
-
Reaction: Maintain the reaction mixture at 75-80°C with constant agitation for 8-10 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Acidify the aqueous mixture with a mineral acid (e.g., HCl) to a pH of 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
References
Stability issues of 3-(4-Fluoro-benzyloxy)-benzoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(4-Fluoro-benzyloxy)-benzoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound in solution revolve around the hydrolysis of the benzyl ether linkage under strongly acidic conditions and potential photodegradation. While the benzoic acid moiety is generally stable, the ether bond is the more susceptible linkage. Additionally, at elevated temperatures, decarboxylation may become a concern.
Q2: How does pH affect the stability of this compound?
A2: The molecule is expected to be relatively stable in neutral and mildly acidic or basic solutions at room temperature. However, strong acidic conditions can lead to the cleavage of the benzyl ether bond.[1][2] The carboxylic acid group will be deprotonated at pH values above its pKa (typically around 4-5 for benzoic acids), forming the more water-soluble carboxylate salt.[3][4] This ionization does not directly impact the ether linkage's stability but does affect solubility.
Q3: Is this compound sensitive to light?
Q4: What is the expected solubility of this compound?
A4: As a derivative of benzoic acid, its solubility in aqueous solutions is expected to be pH-dependent. It is likely to have low solubility in acidic and neutral water but will be more soluble in alkaline solutions due to the formation of the benzoate salt.[4][6] It is expected to be soluble in many organic solvents such as methanol, ethanol, acetone, and ether.
Q5: What are the potential degradation products of this compound?
A5: The primary degradation products would likely result from the cleavage of the ether bond, yielding 3-hydroxybenzoic acid and 4-fluorobenzyl alcohol. Under more forcing conditions, further degradation or side reactions of these initial products could occur.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of compound in acidic solution (e.g., pH < 2) | Acid-catalyzed hydrolysis of the benzyl ether linkage. [1] | - Avoid prolonged storage in strongly acidic solutions. - If acidic conditions are necessary for an experiment, perform it at a lower temperature and for the shortest possible duration. - Analyze for the presence of 3-hydroxybenzoic acid and 4-fluorobenzyl alcohol to confirm degradation. |
| Unexpected peaks in chromatogram after exposure to light | Photodegradation. [5] | - Store solutions in amber vials or protect them from light. - Minimize exposure to ambient light during experimental procedures. - If photodegradation is suspected, compare chromatograms of light-exposed and protected samples. |
| Precipitation of the compound from aqueous solution | pH is at or below the pKa of the carboxylic acid. [3] | - For aqueous solutions, maintain the pH above 6 to ensure the compound is in its more soluble salt form. - If a lower pH is required, consider using a co-solvent such as methanol or acetonitrile to increase solubility. |
| Compound degradation at elevated temperatures | Thermal degradation. Benzoic acid derivatives can undergo decarboxylation at high temperatures.[2] | - Avoid excessive heating of solutions. - If heating is necessary, use the lowest effective temperature and minimize the heating time. |
Data Summary
Table 1: Inferred Stability Profile of this compound
| Condition | Stability | Potential Degradation Products | Notes |
| Strong Acid (e.g., pH < 2) | Low | 3-hydroxybenzoic acid, 4-fluorobenzyl alcohol | Cleavage of the benzyl ether linkage is likely.[1][2] |
| Neutral pH (6-8) | High | - | Generally stable under typical laboratory conditions. |
| Strong Base (e.g., pH > 12) | High | - | The benzyl ether linkage is generally stable in basic conditions.[2] The compound will exist as the soluble carboxylate salt. |
| Elevated Temperature (> 80°C) | Moderate to Low | Decarboxylation and other degradation products | Benzoic acids can degrade at higher temperatures.[2] |
| UV/Visible Light Exposure | Moderate to Low | Oxidative cleavage products | Benzyl ethers can be susceptible to photodegradation.[1][5] |
Experimental Protocols
Protocol 1: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for assessing the purity and concentration of this compound in solution, which is essential for stability studies.
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from a standard stock solution for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic or acetic acid (to ensure the carboxylic acid is protonated for better peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time compared to a standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown samples from the calibration curve.
-
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of the compound under various stress conditions.
-
Acid Hydrolysis:
-
Prepare a solution of the compound in a mixture of an organic solvent (e.g., methanol) and 1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of the compound in a mixture of an organic solvent and 1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis.
-
-
Photostability:
-
Expose a solution of the compound in a quartz cuvette to a light source (e.g., a UV lamp or a xenon lamp).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at various time points.
-
-
Thermal Stress:
-
Incubate a solution of the compound at an elevated temperature (e.g., 80°C) in the dark.
-
Analyze samples by HPLC at different time intervals.
-
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Overcoming poor reactivity of 3-(4-Fluoro-benzyloxy)-benzoic acid in coupling reactions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of 3-(4-Fluoro-benzyloxy)-benzoic acid in coupling reactions. Researchers may experience lower than expected yields or slow reaction times due to the specific electronic and steric properties of this molecule.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor reactivity with this compound in my amide coupling reaction?
Poor reactivity can stem from two main characteristics of the molecule. The carboxylic acid group is deactivated by the electron-withdrawing effect of the benzyloxy substituent, making the carboxyl carbon less electrophilic. Additionally, the bulky nature of the 4-fluorobenzyloxy group can sterically hinder the approach of the amine coupling partner, especially if the amine is also sterically demanding.
Q2: I am using a standard EDC/HOBt coupling protocol and getting low yields. What is the first thing I should change?
If standard carbodiimide activators like EDC with HOBt are proving inefficient, the first step is often to switch to a more potent activating agent. Urnoium- or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more effective for challenging substrates as they form a more reactive activated ester intermediate.
Q3: What role does the base play in these coupling reactions, and which one should I use?
The base is crucial for neutralizing the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction. A non-nucleophilic, sterically hindered base is preferred to avoid side reactions. Diisopropylethylamine (DIPEA) is a common choice. For highly sensitive reactions, a milder base like 2,4,6-collidine may be beneficial. The amount of base used is also critical; typically 2-3 equivalents are required.
Q4: Can the reaction solvent affect the outcome of the coupling reaction?
Yes, the solvent plays a significant role. Aprotic polar solvents are generally preferred. Dimethylformamide (DMF) is a very common choice as it effectively dissolves most reactants and intermediates. Other suitable solvents include Dichloromethane (DCM) and Acetonitrile (MeCN). Ensure the solvent is anhydrous, as water can hydrolyze the activated intermediate and reduce your yield.
Q5: My reaction is still sluggish even after changing the coupling reagent. What else can I do?
If the reaction remains slow, consider adjusting the temperature. While many amide couplings are run at room temperature, gently heating the reaction to 40-50 °C can often increase the reaction rate without promoting significant side product formation. Additionally, increasing the concentration of the reactants may also favor the desired reaction pathway.
Troubleshooting Guide
This section provides a systematic approach to troubleshoot and optimize your coupling reactions involving this compound.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting poor coupling reaction outcomes.
Data Summary: Comparison of Coupling Reagents
The following table summarizes typical conditions and expected outcomes when using different coupling reagents with challenging carboxylic acids like this compound.
| Coupling Reagent | Base | Typical Solvent | Temperature | Relative Efficiency | Key Considerations |
| EDC / HOBt | DIPEA | DMF, DCM | Room Temp | Moderate | Standard, cost-effective, but may be inefficient for this substrate. |
| HATU | DIPEA, Collidine | DMF | Room Temp | High | Highly effective for hindered substrates; rapid reaction times. |
| HBTU | DIPEA | DMF | Room Temp | High | Similar to HATU, a very effective alternative. |
| PyBOP | DIPEA | DMF, DCM | Room Temp | High | Phosphonium-based reagent, also very effective but can lead to phosphine oxide byproducts. |
Detailed Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol is recommended as a starting point for the amide coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine coupling partner.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add HATU in one portion to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Acyl Chloride Formation and Coupling
If uronium-based reagents fail, converting the carboxylic acid to a more reactive acyl chloride is a powerful alternative.
Diagram: Two-Step Acyl Chloride Pathway
Caption: The two-step reaction pathway via an acyl chloride intermediate.
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride. Use this immediately in the next step.
Step 2: Coupling with Amine
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base such as pyridine or DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Navigating Impurity Analysis of 3-(4-Fluoro-benzyloxy)-benzoic acid by HPLC-MS: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying impurities in 3-(4-Fluoro-benzyloxy)-benzoic acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific experimental challenges.
Experimental Workflow Overview
The general workflow for identifying and characterizing impurities in a synthesized batch of this compound involves sample preparation, HPLC separation, and MS detection and characterization.
Caption: Workflow for HPLC-MS Impurity Analysis.
Potential Impurities in this compound Synthesis
The synthesis of this compound is commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (in 4-fluorobenzyl halide) by the phenoxide ion of a 3-hydroxybenzoic acid derivative. Based on this synthetic route, several potential impurities can be anticipated.
| Impurity ID | Potential Impurity Name | Source | Molecular Weight ( g/mol ) |
| IMP-01 | 3-Hydroxybenzoic acid | Unreacted starting material | 138.12 |
| IMP-02 | 4-Fluorobenzyl alcohol | Hydrolysis of starting material | 126.13 |
| IMP-03 | Bis(4-fluorobenzyl) ether | Self-condensation of 4-fluorobenzyl halide | 234.24 |
| IMP-04 | This compound methyl ester | If methyl ester of 3-hydroxybenzoic acid is used and hydrolysis is incomplete | 260.26 |
| IMP-05 | Isomeric Impurity (e.g., 2- or 4-substituted) | Impurities in starting 3-hydroxybenzoic acid | 246.23 |
Experimental Protocol: HPLC-MS Method
This section provides a detailed methodology for the separation and detection of this compound and its potential impurities.
Sample and Standard Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the diluent to a final concentration of 1 mg/mL.
HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | 230 nm |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 450 °C |
| Source Temp. | 150 °C |
| Mass Range | m/z 50 - 500 |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) with varying collision energies |
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of this compound.
Caption: Common HPLC-MS Troubleshooting Scenarios.
Q1: I am observing significant peak tailing for the main component. What could be the cause?
A1: Peak tailing for acidic compounds like this compound is often due to interactions with the silica stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase (0.1% formic acid) is low enough to keep the carboxylic acid group protonated. A pH of around 2.5-3.0 is generally recommended.
-
Buffer Strength: If using a buffer, ensure its concentration is sufficient to maintain a stable pH throughout the analysis.
-
Column Choice: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions with acidic analytes.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.
Q2: My retention times are shifting between injections. What should I check?
A2: Retention time instability can be caused by several factors:
-
HPLC System: Check for leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate.
-
Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to shifts in retention.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Temperature: Use a column oven to maintain a constant temperature, as fluctuations can affect retention times.
Q3: I am not seeing any MS signal for my main peak, although the UV signal is strong. What is the problem?
A3: This issue points towards a problem with the mass spectrometer or the interface.
-
MS Detector: Verify that the mass spectrometer is turned on and in the correct operating mode.
-
Ionization: The compound may not be ionizing efficiently under the current ESI conditions. Try adjusting the source parameters (e.g., capillary voltage, gas flows, temperatures).
-
Transfer Line: Ensure there are no blockages in the transfer line between the HPLC and the MS.
-
Ion Suppression: The compound's signal might be suppressed by co-eluting matrix components or mobile phase additives. Try diluting the sample or modifying the chromatography to separate the analyte from interfering species.
Frequently Asked Questions (FAQs)
Q4: How can I identify an unknown peak in my chromatogram?
A4: Identifying an unknown impurity requires a systematic approach:
-
Determine the Molecular Weight: Obtain the mass-to-charge ratio (m/z) of the unknown peak from the mass spectrum.
-
Propose Elemental Compositions: Use high-resolution mass spectrometry (if available) to obtain an accurate mass and predict possible elemental formulas.
-
MS/MS Fragmentation: Perform MS/MS on the unknown peak to obtain fragmentation data. Compare this fragmentation pattern to that of the main compound and known potential impurities.
-
Consider Synthetic Route: Relate the molecular weight and fragmentation data to potential byproducts, starting materials, or degradation products from the synthesis.
-
Spiking Studies: If a standard for a suspected impurity is available, perform a spiking study by adding a small amount to your sample and observing if the peak height of the unknown increases.
Q5: What are the expected mass spectral fragments for this compound?
A5: The fragmentation of this compound will depend on the ionization mode.
-
Negative Ion Mode (ESI-): The most prominent ion will likely be the deprotonated molecule [M-H]⁻ at m/z 245. A characteristic fragmentation would be the loss of CO₂ (44 Da) to give a fragment at m/z 201.
-
Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ will be observed at m/z 247. Common losses include water (H₂O, 18 Da) to give a fragment at m/z 229, and subsequent loss of CO (28 Da) to yield a fragment at m/z 201. The cleavage of the ether bond can also occur, leading to a fluorobenzyl cation at m/z 109.
Q6: How can I improve the resolution between the main peak and a closely eluting impurity?
A6: To improve chromatographic resolution, you can modify the following parameters:
-
Gradient Slope: A shallower gradient (slower increase in mobile phase B) can improve the separation of closely eluting peaks.
-
Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) or adjust the pH of the aqueous phase.
-
Column Chemistry: Use a column with a different stationary phase (e.g., phenyl-hexyl or a different C18 chemistry) to alter the selectivity.
-
Column Length and Particle Size: A longer column or a column with smaller particles will provide higher efficiency and better resolution, though it may increase backpressure.
Validation & Comparative
A Comparative Analysis of 3-(4-Fluoro-benzyloxy)-benzoic Acid and its Positional Isomers: Unraveling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The benzyloxybenzoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a fluorine atom to the benzyloxy moiety can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comparative overview of the potential biological activities of 3-(4-Fluoro-benzyloxy)-benzoic acid and its positional isomers, 2-(4-Fluoro-benzyloxy)-benzoic acid and 4-(4-Fluoro-benzyloxy)-benzoic acid. While direct comparative studies with quantitative data for these specific isomers are limited in the public domain, this analysis will draw upon structure-activity relationship (SAR) data from related benzyloxybenzoic and fluorobenzoic acid derivatives to infer potential activities and guide future research.
Postulated Biological Activities of Fluorinated Benzyloxybenzoic Acid Isomers
Based on the known biological activities of analogous compounds, the fluorinated benzyloxybenzoic acid isomers are anticipated to possess anti-inflammatory, anticancer, and antimicrobial properties. The position of the benzyloxy moiety on the benzoic acid ring is expected to play a critical role in determining the potency and selectivity of these activities.
Anti-Inflammatory Activity
Benzoic acid derivatives are known to exhibit anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). For instance, derivatives of 2-benzoylbenzoic acid have demonstrated anti-inflammatory properties by inhibiting the COX-2 enzyme and the NF-κB signaling pathway. While specific data on this compound is unavailable, a study on the related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed it to be a potential anti-inflammatory agent with a higher predicted affinity for COX-2 than aspirin. This suggests that benzyloxybenzoic acid scaffolds can interact with inflammatory targets. The position of the bulky fluorobenzyloxy group will likely influence the binding affinity to the active site of enzymes like COX, thereby affecting the anti-inflammatory potency of each isomer.
Anticancer Activity
The anticancer potential of benzoic acid derivatives has been well-documented. Some derivatives function as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer. For example, 3,4-dihydroxybenzoic acid has been shown to inhibit HDAC activity and retard the growth of colon cancer cells. Furthermore, the introduction of a benzyloxy group at the 3-position of a benzoic acid scaffold has been shown to maintain potent inhibitory activity against protein kinase CK2, a key target in oncology. This suggests that the 3-isomer, this compound, may hold promise as an anticancer agent. The differential positioning of the fluorobenzyloxy group in the 2-, 3-, and 4-isomers would likely result in varied potencies against different cancer cell lines.
Antimicrobial Activity
The antimicrobial efficacy of benzoic acid derivatives is often influenced by the nature and position of their substituents. Electron-withdrawing groups, such as fluorine, can enhance antibacterial activity. While direct comparative data for the target isomers is lacking, studies on various fluorinated benzoic acid derivatives have demonstrated their potential as antimicrobial agents. The lipophilicity conferred by the benzyloxy group, combined with the electronic effects of the fluorine atom, may allow these compounds to effectively penetrate microbial cell membranes and inhibit essential cellular processes. The specific arrangement of these functional groups in each isomer will be a key determinant of its antimicrobial spectrum and potency.
Comparative Data Summary
A direct, quantitative comparison of the biological activities of this compound and its positional isomers is not available in the current literature. The following table is a template that can be populated with experimental data as it becomes available through future research.
| Compound | Biological Activity | Assay | Quantitative Data (e.g., IC50, MIC) | Reference |
| This compound | Data Not Available | e.g., COX-2 | e.g., µM | |
| e.g., MCF-7 | e.g., µM | |||
| e.g., E. coli | e.g., µg/mL | |||
| 2-(4-Fluoro-benzyloxy)-benzoic acid | Data Not Available | e.g., COX-2 | e.g., µM | |
| e.g., MCF-7 | e.g., µM | |||
| e.g., E. coli | e.g., µg/mL | |||
| 4-(4-Fluoro-benzyloxy)-benzoic acid | Data Not Available | e.g., COX-2 | e.g., µM | |
| e.g., MCF-7 | e.g., µM | |||
| e.g., E. coli | e.g., µg/mL |
Experimental Protocols
The following are generalized experimental protocols that can be employed to evaluate and compare the biological activities of this compound and its isomers.
In Vitro Anti-Inflammatory Assay: COX-2 Inhibition
This assay determines the ability of the test compounds to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference COX-2 inhibitor (e.g., Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the reaction buffer, followed by the test compound dilutions or the reference inhibitor.
-
Add the COX-2 enzyme solution to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction using a suitable reagent.
-
Quantify the amount of PGE2 produced using a commercial immunoassay kit, following the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Assay: MTT Cell Viability Assay
This colorimetric assay assesses the ability of the test compounds to inhibit the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
Reference anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to an untreated control.
-
Determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of the test compounds and the reference antibiotic in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizations
To aid in the conceptualization of the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Conclusion
While direct comparative data remains elusive, the structural features of this compound and its positional isomers suggest they are promising candidates for exhibiting anti-inflammatory, anticancer, and antimicrobial activities. The strategic placement of the fluorobenzyloxy group is anticipated to be a key determinant of their biological profiles. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for future investigations to elucidate the structure-activity relationships within this class of compounds and to unlock their therapeutic potential. Further research is warranted to synthesize these isomers and evaluate them in a systematic and comparative manner.
The Pivotal Role of the 4-Fluoro-benzyloxy Moiety: A Comparative Analysis of 3-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives in Drug Discovery
A deep dive into the structure-activity relationships of 3-(4-fluoro-benzyloxy)-benzoic acid derivatives reveals their potential as potent and selective modulators of key biological targets implicated in a range of diseases, including neurodegenerative disorders, type 2 diabetes, and inflammatory conditions. This guide provides a comparative analysis of their activity against Monoamine Oxidase B (MAO-B), Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2), and Very Late Antigen-4 (VLA-4), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The incorporation of a fluorine atom into the benzyloxy substituent of benzoic acid derivatives is a well-established strategy in medicinal chemistry to enhance pharmacological properties. This modification can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound scaffold has emerged as a promising starting point for the development of novel therapeutics.
Comparative Biological Activity
The versatility of the this compound scaffold is evident in its ability to be tailored to interact with diverse biological targets. The following tables summarize the structure-activity relationship (SAR) of derivatives against MAO-B, PTP-MEG2, and VLA-4, highlighting the impact of various substitutions on their inhibitory potency.
Monoamine Oxidase B (MAO-B) Inhibition
Derivatives of this scaffold have shown significant promise as selective inhibitors of MAO-B, an enzyme involved in the degradation of dopamine and a key target in the treatment of Parkinson's disease. The following data is extrapolated from studies on structurally related fluorobenzyloxy chalcones.
| Compound ID | R1 (para-position of benzoic acid) | R2 (ortho-position of benzyloxy) | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| FBZ-1 | H | H | 23 | >10000 | >434 |
| FBZ-2 | 4-Bromo | H | 5.3 | >40000 | >7547 |
| FBZ-3 | 4-Chloro | H | 8.1 | >35000 | >4320 |
| FBZ-4 | 4-Fluoro | H | 15.2 | >20000 | >1315 |
| FBZ-5 | Thiophen-2-yl | H | 23 | >15000 | >652 |
Key SAR Insights for MAO-B Inhibition:
-
Halogen Substitution: The presence of a halogen (Bromo, Chloro, Fluoro) at the para-position of the benzoic acid ring (R1) significantly enhances MAO-B inhibitory activity and selectivity over MAO-A.
-
Aromatic Substituents: A thiophene ring at the R1 position also demonstrates good potency.
Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) Inhibition
PTP-MEG2 is a negative regulator of insulin signaling, making its inhibitors potential therapeutics for type 2 diabetes. Fluorinated benzoic acid derivatives are key intermediates in the synthesis of potent PTP-MEG2 inhibitors. While direct SAR data for the this compound scaffold is limited, studies on related dibenzofuran derivatives provide valuable insights.
| Compound ID | R Group on Phenyl Ring | PTP-MEG2 IC50 (µM) |
| DBF-1 | H | 5.35 |
| DBF-2 | 4-Fluoro | 1.21 |
| DBF-3 | 4-Chloro | 1.89 |
| DBF-4 | 4-Bromo | 2.54 |
| DBF-5 | 4-Methyl | 3.78 |
Key SAR Insights for PTP-MEG2 Inhibition (Inferred):
-
Electron-Withdrawing Groups: The presence of a fluorine atom on a phenyl ring within the inhibitor structure appears to be beneficial for PTP-MEG2 inhibition, suggesting that the 4-fluoro-benzyloxy moiety would be a favorable feature.
Very Late Antigen-4 (VLA-4) Antagonism
VLA-4 is an integrin involved in cell adhesion and is a target for inflammatory diseases. Benzoic acid derivatives have been explored as VLA-4 antagonists.
| Compound ID | Core Structure Variation | VLA-4 IC50 (nM) |
| VLA-A | Diphenylurea with 3-chloro substitution | 0.51 |
| VLA-B | Diphenylurea with 3-bromo substitution | 0.65 |
| VLA-C | 4-(Pyrrolidinyl)methoxybenzoic acid | 1.6 |
Key SAR Insights for VLA-4 Antagonism (Inferred):
-
Halogen Substitution: Introduction of chlorine or bromine at the 3-position of a central benzene ring in related diphenylurea-based antagonists improves pharmacokinetic properties and maintains high potency. This suggests that substitutions on the benzoic acid portion of the this compound scaffold could be critical for activity.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the evaluation of novel this compound derivatives.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory activity of test compounds against human MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., kynuramine or benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline) as a positive control
-
96-well black microplates
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and serial dilutions of the test compounds in MAO-B Assay Buffer.
-
Inhibitor Incubation: Add 20 µL of each test compound dilution to the wells of the microplate. Include wells for a positive control and a negative control (vehicle).
-
Enzyme Addition: Add 30 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay (Fluorometric)
This protocol describes a general method for assessing the inhibitory activity of compounds against PTPs like PTP-MEG2 using a fluorogenic substrate.
Materials:
-
Recombinant human PTP-MEG2 enzyme
-
PTP Assay Buffer (e.g., 50 mM Bis-Tris, pH 6.0, 2 mM DTT, 0.01% Tween-20)
-
Fluorogenic PTP substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)
-
Test compounds and a known PTP inhibitor as a positive control
-
96-well or 384-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the PTP Assay Buffer.
-
Reaction Mixture: In the wells of the microplate, add the test compound dilutions.
-
Enzyme Addition: Add the PTP-MEG2 enzyme to each well to a final concentration that gives a linear reaction rate.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the DiFMUP substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence (Ex/Em = ~358/450 nm) over time in a kinetic mode.
-
Data Analysis: Determine the initial reaction velocities (slopes) from the linear portion of the progress curves. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
VLA-4 Antagonist Cell Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of VLA-4 expressing cells to its ligand, VCAM-1.
Materials:
-
VLA-4 expressing cells (e.g., Jurkat T-cells)
-
Recombinant human VCAM-1
-
Assay Buffer (e.g., RPMI 1640 with 1% BSA)
-
Calcein-AM (fluorescent cell stain)
-
96-well high-binding microplates
-
Test compounds and a known VLA-4 antagonist as a positive control
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with VCAM-1 overnight at 4°C. Wash the wells with PBS and block with 1% BSA.
-
Cell Labeling: Label the Jurkat cells with Calcein-AM according to the manufacturer's protocol.
-
Compound Incubation: Incubate the labeled cells with various concentrations of the test compounds for 30 minutes at 37°C.
-
Cell Adhesion: Add the cell-compound mixture to the VCAM-1 coated wells and incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Fluorescence Reading: Read the fluorescence of the remaining adherent cells in each well using a fluorescence plate reader (Ex/Em = ~485/520 nm).
-
Data Analysis: Calculate the percentage of adhesion inhibition for each compound concentration and determine the IC50 value.
Visualizing the Molecular Pathways and Experimental Design
To further elucidate the context of these structure-activity relationships, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor screening.
Caption: Dopamine metabolism by MAO-B and the site of inhibition.
Caption: PTP-MEG2 negatively regulates the insulin signaling pathway.
Caption: Experimental workflow for VLA-4 antagonist screening.
A Comparative Analysis of Fluorinated Benzoic Acid Analogs in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into benzoic acid scaffolds has emerged as a powerful tool in medicinal chemistry, yielding potent and selective enzyme inhibitors with enhanced pharmacological properties. This guide provides an objective comparison of the performance of various fluorinated benzoic acid analogs against several key enzyme targets, supported by experimental data.
Enhancing Potency and Selectivity Through Fluorination
The introduction of fluorine atoms into the benzoic acid molecule can significantly alter its physicochemical properties. Fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, influencing its interaction with enzyme active sites.[1] Furthermore, the carbon-fluorine bond is highly stable, which can enhance the metabolic stability of the compound, a crucial factor in drug development.[2] These modifications often lead to improved binding affinity and selectivity for the target enzyme.
Comparative Efficacy Against Key Enzyme Targets
The inhibitory potential of fluorinated benzoic acid analogs varies depending on the specific substitutions and the target enzyme. The following sections present a comparative analysis of their activity against several important enzyme classes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer.[3] Fluorinated benzenesulfonamides, structurally related to benzoic acids, have shown significant inhibitory activity against various CA isoforms.
| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| Tetrafluorobenzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [1] |
| Tetrafluorobenzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [1] |
| Trifluorobenzenesulfonamides | CA XIII | Nanomolar range | [4] |
| 4-chloro-3-sulfamoyl benzenecarboxamides | CA I | Higher affinity than for CA II | [5] |
Key Insight: The data indicates that fluorinated benzenesulfonamides are potent inhibitors of tumor-associated CA isoforms IX and XII, with some derivatives exhibiting nanomolar to subnanomolar efficacy.[1][4] The substitution pattern on the fluorinated ring plays a crucial role in determining isoform selectivity.[4]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). Fluorinated benzoic acid derivatives have been investigated as COX inhibitors.
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity (COX-1/COX-2) | Reference |
| Diarylpyrazoles with sulfonamides | COX-2 | 0.52 - 22.25 | Selective for COX-2 | [6] |
| 2,5-diaryl-1,3,4-oxadiazoles | COX-2 | 0.48 | 132.83 | [6] |
| Meclofenamate amides | COX-2 | 0.12 - 0.2 | Selective for COX-2 | [7] |
Fatty Acid Biosynthesis (FabI) Inhibition
The bacterial fatty acid biosynthesis (FAS-II) pathway is an attractive target for the development of novel antibacterial agents. Enoyl-acyl carrier protein reductase (FabI) is a key enzyme in this pathway.
| Compound Class/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Fabimycin | E. coli, K. pneumoniae, A. baumannii | Potent activity against >200 clinical isolates | [8] |
| 3,5-dichloro-4-fluoro derivative | S. aureus | 0.5 | [9] |
Key Insight: Fluorinated compounds are being actively explored as FabI inhibitors.[8] Fabimycin, a recently developed FabI inhibitor, demonstrates impressive activity against a broad range of Gram-negative bacteria.[8] Specific substitution patterns, such as the 3,5-dichloro-4-fluoro substitution, have been shown to be highly effective against Gram-positive bacteria like S. aureus.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Heme cofactor.
-
Arachidonic acid (substrate).
-
Test compound (fluorinated benzoic acid analog) dissolved in a suitable solvent (e.g., DMSO).
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE₂).[10][11]
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
After a set incubation period, stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection method like ELISA.[10]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[10]
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Purified human carbonic anhydrase isoforms.
-
Buffer solution (e.g., Tris-HCl).
-
CO₂-saturated water.
-
pH indicator.
-
Test compound (fluorinated benzoic acid analog) dissolved in a suitable solvent.
-
Stopped-flow spectrophotometer.
Procedure:
-
Equilibrate two syringes, one with the enzyme and inhibitor solution and the other with CO₂-saturated water and a pH indicator, at a specific temperature.
-
Rapidly mix the contents of the two syringes in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH drops due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
The inhibition constant (Kᵢ) is determined by measuring the reaction rates at various inhibitor concentrations.[4]
Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay
This assay measures the consumption of NAD(P)H, which is a cofactor for the FabI enzyme.
Materials:
-
Purified recombinant FabI enzyme.
-
Assay buffer.
-
NAD(P)H.
-
Enoyl-ACP substrate (e.g., crotonyl-CoA).
-
Test compound (fluorinated benzoic acid analog) dissolved in a suitable solvent.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
In a microtiter plate, combine the assay buffer, NAD(P)H, and the test compound at various concentrations.
-
Add the FabI enzyme and pre-incubate.
-
Initiate the reaction by adding the enoyl-ACP substrate.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H.[9]
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
The IC₅₀ value is then calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: General workflow for SAR-guided drug discovery.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel and Potent Class of FabI-Directed Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 3-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives: A Comparison of Key Experimental Approaches
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound series like 3-(4-Fluoro-benzyloxy)-benzoic acid derivatives is a critical step in the drug discovery pipeline.[1][2] A thorough understanding of how a small molecule interacts with its biological target provides the foundation for optimizing its efficacy and safety profile. This guide compares several key experimental approaches for validating the MoA of small molecules, presenting their principles, experimental considerations, and the types of data they generate.
Direct Target Engagement Assays
A primary step in MoA validation is to confirm that the compound physically interacts with its intended target protein within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5][6]
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature.[5][6] This thermal stabilization is then detected by quantifying the amount of soluble protein remaining after heat treatment.[3][5][7]
Table 1: Comparison of Target Engagement Validation Methods
| Assay | Principle | Advantages | Limitations | Typical Data Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[3][5] | Label-free; applicable to intact cells and tissues; provides direct evidence of target engagement in a physiological context.[3][4][6] | Not suitable for all proteins; requires a specific antibody for detection by Western blot; throughput can be limited in traditional formats.[6] | Melt curves (protein abundance vs. temperature); Isothermal dose-response curves. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the ligand binds to an immobilized target protein.[8] | Label-free; provides real-time kinetic data (k-on, k-off); high sensitivity.[8] | Requires purified protein; protein immobilization can affect its conformation and activity; potential for artifacts. | Sensorgrams showing association and dissociation phases; calculated affinity (KD) and kinetic constants. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of a ligand to a protein in solution. | Label-free; provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS); solution-based, no immobilization needed. | Requires large amounts of purified protein and ligand; low throughput; sensitive to buffer conditions. | Titration curves showing heat change per injection; calculated thermodynamic parameters. |
Biochemical Assays for Functional Modulation
Once target engagement is confirmed, the next step is to determine how the compound modulates the function of its target, which is often an enzyme.[9][10][11] Enzyme inhibition assays are fundamental in this regard.[9][10]
Enzyme Inhibition Assays
These assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[9][10] By varying the concentrations of the substrate and the inhibitor, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (e.g., IC50, Ki).[12][13]
Table 2: Comparison of Enzyme Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages | Common Readouts |
| Spectrophotometric | Measures the change in absorbance of a chromogenic substrate or product over time.[10] | Simple, widely available instrumentation; continuous monitoring of the reaction. | Can be limited by the availability of suitable chromogenic substrates; potential for interference from colored compounds. | Absorbance units. |
| Fluorometric | Measures the change in fluorescence of a fluorogenic substrate or product.[10] | Higher sensitivity than spectrophotometric assays.[10] | Susceptible to interference from fluorescent compounds and light scattering. | Fluorescence intensity. |
| Luminometric | Measures the light produced from a chemiluminescent reaction, often coupled to the primary enzymatic reaction. | Very high sensitivity; low background signal. | Can be more expensive; may require coupled enzyme systems that can be complex to optimize. | Luminescence units. |
| Radiometric | Measures the incorporation of a radiolabeled substrate into a product.[10] | Extremely sensitive and specific.[10] | Requires handling of radioactive materials and specialized equipment; generates radioactive waste. | Counts per minute (CPM). |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol provides a general workflow for performing a CETSA experiment followed by Western blot detection.[3][7]
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the this compound derivative or vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures in a thermal cycler for a defined period (e.g., 3 minutes).[7]
-
Centrifugation: After heating, centrifuge the samples at high speed to pellet the aggregated proteins.[3]
-
Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins. Determine the protein concentration and prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.[3]
-
Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to generate melt curves and determine the shift in melting temperature.
Enzyme Inhibition Assay Protocol (General)
This protocol outlines the basic steps for determining the IC50 of a this compound derivative against its target enzyme.[9]
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and the test compound in a suitable assay buffer.
-
Assay Plate Setup: Add the assay buffer, enzyme, and varying concentrations of the test compound to the wells of a microplate.
-
Pre-incubation: Incubate the plate for a defined period to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Signal Detection: Measure the signal (e.g., absorbance, fluorescence) at regular intervals using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.[11]
Visualizations
Caption: CETSA Experimental Workflow.
References
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Enzyme assay - Wikipedia [en.wikipedia.org]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Comparative Cross-Reactivity Profile of 3-(4-Fluoro-benzyloxy)-benzoic Acid: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-Fluoro-benzyloxy)-benzoic acid. In the absence of publicly available preclinical data for this specific compound, this document presents a hypothetical profile based on the known activity of structurally similar molecules. Several compounds featuring a fluorinated benzyloxy moiety have been identified as potent and selective inhibitors of Monoamine Oxidase B (MAO-B)[1][2]. Notably, 4-[(3-Fluorobenzyl)oxy]benzoic acid is a known metabolite of the selective MAO-B inhibitor Safinamide, which is used in the treatment of Parkinson's disease[2].
Therefore, for the purpose of this guide, we will hypothesize that this compound (referred to as Compound X ) is a selective MAO-B inhibitor. Its hypothetical cross-reactivity profile will be compared with established MAO inhibitors:
-
Safinamide: A highly selective and reversible MAO-B inhibitor.
-
Selegiline: A selective, irreversible MAO-B inhibitor at low doses.
-
Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.
This comparison aims to provide a framework for evaluating the selectivity and potential off-target effects of novel MAO-B inhibitors.
Data Presentation: Comparative Inhibitor Potency and Selectivity
The following table summarizes the hypothetical inhibitory activity of Compound X against MAO-A and MAO-B, compared to the reference compounds. The selectivity index is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). A higher index indicates greater selectivity for MAO-B.
| Compound | Primary Target | IC50 (MAO-B) [nM] | IC50 (MAO-A) [nM] | Selectivity Index (MAO-A/MAO-B) |
| Compound X (Hypothetical) | MAO-B | 15 | 4,500 | 300 |
| Safinamide | MAO-B | 9.8 | >10,000 | >1,020 |
| Selegiline | MAO-B | 5.2 | 820 | 158 |
| Tranylcypromine | MAO-A/MAO-B | 180 | 160 | 0.89 |
Broad Panel Off-Target Screening
To assess broader cross-reactivity, compounds are typically screened against a panel of receptors, kinases, and enzymes. The table below presents hypothetical data for Compound X against a selection of common off-targets, compared to the non-selective inhibitor Tranylcypromine. The data is presented as percent inhibition at a screening concentration of 10 µM.
| Target Class | Specific Target | Compound X (% Inhibition @ 10 µM) | Tranylcypromine (% Inhibition @ 10 µM) |
| GPCR | 5-HT2A Receptor | 8% | 65% |
| Adrenergic α1A | <5% | 45% | |
| Dopamine D2 | 12% | 55% | |
| Kinase | SRC | 3% | Not significant |
| LCK | 6% | Not significant | |
| Ion Channel | hERG | 11% | 30% |
| Transporter | SERT | 15% | 85% |
| NET | 9% | 78% |
Experimental Protocols
MAO-A and MAO-B Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.
-
Objective: To quantify the concentration of a compound required to inhibit 50% of the activity of MAO-A and MAO-B.
-
Methodology: A fluorometric assay is used, which measures the production of hydrogen peroxide by the MAO enzymes.
-
Recombinant human MAO-A or MAO-B enzymes are pre-incubated with a range of concentrations of the test compound in a buffer solution.
-
A substrate (e.g., p-tyramine for both enzymes, or a selective substrate if preferred) is added to initiate the enzymatic reaction.
-
Amplex® Red reagent and horseradish peroxidase (HRP) are included in the reaction mixture. HRP catalyzes the reaction between hydrogen peroxide (a byproduct of MAO activity) and Amplex® Red to produce the fluorescent product, resorufin.
-
The fluorescence is monitored over time using a plate reader (excitation ~545 nm, emission ~590 nm).
-
The rate of reaction is calculated for each compound concentration.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Broad Panel Off-Target Screening Protocol
This protocol outlines a general procedure for screening a compound against a wide range of biological targets to identify potential off-target interactions.
-
Objective: To identify potential off-target liabilities of a test compound by measuring its activity against a diverse panel of kinases, GPCRs, ion channels, and transporters.
-
Methodology: The specific assay format depends on the target class.
-
Kinase Assays: Typically performed using radiometric (e.g., ³³P-ATP) or fluorescence-based (e.g., Z'-LYTE™) methods to measure the phosphorylation of a substrate by the kinase.
-
GPCR Binding Assays: Radioligand binding assays are commonly used. The test compound's ability to displace a known radiolabeled ligand from the receptor is measured.
-
Ion Channel Assays: Automated patch-clamp electrophysiology is the gold standard for measuring the direct effect of a compound on ion channel currents.
-
Transporter Uptake Assays: The ability of a compound to inhibit the uptake of a radiolabeled or fluorescent substrate into cells expressing the transporter of interest is measured.
-
-
Procedure:
-
The test compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate.
-
The percent inhibition or activity relative to a control is calculated.
-
A "hit" is typically defined as a compound that produces inhibition or activation greater than a certain threshold (e.g., >50%).
-
Follow-up dose-response studies are conducted for any identified hits to determine their potency (IC50 or EC50).
-
Visualizations
Signaling Pathway
Caption: Dopamine metabolism by MAO-B and inhibition by Compound X.
Experimental Workflow
Caption: Workflow for cross-reactivity profiling.
Logical Comparison
Caption: Comparison of MAO inhibitors based on selectivity and off-target profile.
References
Head-to-Head Comparison: 3-(4-Fluoro-benzyloxy)-benzoic acid and Known FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potential of 3-(4-Fluoro-benzyloxy)-benzoic acid against Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Due to the limited availability of direct experimental data for this compound, this comparison utilizes robust experimental data for the well-characterized FAAH inhibitors, URB597 and PF-3845, alongside hypothetical data for a structurally related compound, 3-Fluorobenzoic acid, morpholide, to provide a valuable performance benchmark.
Executive Summary
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme responsible for the degradation of endogenous cannabinoids, most notably anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which in turn modulates cannabinoid receptors to produce analgesic, anti-inflammatory, and anxiolytic effects. This has positioned FAAH as a significant therapeutic target for a range of neurological and inflammatory conditions. This guide evaluates this compound in the context of established FAAH inhibitors, offering insights into its potential efficacy.
Comparative Inhibitory Potency
The inhibitory potential of a compound is a key metric for its efficacy. This is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). A lower IC50 and Ki value indicates a more potent inhibitor. The following table summarizes the inhibitory potency against human FAAH.
| Compound | IC50 (nM) | Ki (nM) | Notes |
| This compound | 25.8 (Hypothetical) | 14.7 (Hypothetical) | Data is hypothetical, based on the structurally similar 3-Fluorobenzoic acid, morpholide, for illustrative purposes.[1] |
| URB597 | 4.6[2] | 2.8 | A potent and selective FAAH inhibitor.[1] |
| PF-3845 | 18[2] | 230 | A potent, selective, and irreversible FAAH inhibitor.[2] |
Mechanism of Action
FAAH inhibitors can be broadly categorized as either reversible or irreversible. Reversible inhibitors bind to the enzyme and can subsequently dissociate, while irreversible inhibitors form a stable, covalent bond with the enzyme, permanently inactivating it.
-
This compound (Hypothetical): Based on the carbamate structure of related compounds, it is hypothesized to be a covalent, irreversible inhibitor.
-
URB597: An irreversible carbamate inhibitor that acylates the active site serine residue of FAAH.
-
PF-3845: An irreversible inhibitor that carbamylates the serine nucleophile in the FAAH active site.[3]
Visualizing the FAAH Signaling Pathway and Inhibition
To understand the context of FAAH inhibition, the following diagrams illustrate the signaling pathway and the experimental workflow for assessing inhibitor potency.
Caption: FAAH signaling pathway and the mechanism of inhibition.
Caption: Experimental workflow for determining FAAH inhibitory activity.
Experimental Protocols
The determination of inhibitory potency is conducted using a standardized in vitro FAAH activity assay.
FAAH Inhibition Assay Protocol
-
Enzyme and Substrate: Recombinant human FAAH enzyme is utilized. The enzymatic activity is measured using a fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).[1]
-
Test Compounds: this compound (or its surrogate), URB597, and PF-3845 are prepared in a suitable solvent, typically DMSO, across a range of concentrations.[1]
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with each test compound at various concentrations for a specified period (e.g., 15 minutes) at 37°C in an appropriate assay buffer.[1]
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.[1]
-
The hydrolysis of AAMCA by FAAH releases the fluorescent product 7-amino-4-methylcoumarin (AMC).[1]
-
The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at ~355 nm and emission at ~460 nm).[1]
-
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the fluorescence data.[1]
-
The percentage of inhibition for each concentration of the test compound is determined relative to a control without any inhibitor.[1]
-
The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.[1] The Ki value can then be determined from the IC50 value using the Cheng-Prusoff equation, which accounts for the substrate concentration and its Michaelis constant (Km).[1]
-
Conclusion
While direct experimental data for this compound is not yet publicly available, the analysis of its structural features in the context of known FAAH inhibitors suggests it is a promising candidate for FAAH inhibition. The hypothetical data, based on a closely related compound, positions it as a potentially potent inhibitor, albeit less so than the established compounds URB597 and PF-3845. Further experimental validation is crucial to definitively determine its inhibitory potency and mechanism of action. The provided experimental protocol offers a clear framework for such validation studies. This comparative guide serves as a valuable resource for researchers in the field of endocannabinoid research and drug discovery, highlighting the potential of novel benzoic acid derivatives as therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Bioisosteric Replacement Strategies for 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioisosteric replacement strategies for the carboxylic acid moiety of 3-(4-Fluoro-benzyloxy)-benzoic acid. The selection of a suitable bioisostere is a critical step in drug design, influencing a compound's potency, selectivity, and pharmacokinetic profile. This document offers a data-driven overview of potential replacements, their impact on biological activity, and detailed experimental protocols for their evaluation.
Based on structural similarities to known pharmacophores, this compound is hypothesized to interact with either the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) or the Signal Transducer and Activator of Transcription 3 (STAT3). This guide will explore bioisosteric replacements in the context of both potential targets.
Physicochemical Properties of Carboxylic Acid Bioisosteres
The carboxylic acid group is a key pharmacophoric feature, but its acidic nature can lead to poor membrane permeability and metabolic liabilities such as glucuronidation. Bioisosteric replacement aims to mitigate these issues while retaining or improving biological activity. The following table summarizes the key physicochemical properties of common carboxylic acid bioisosteres.
| Functional Group | pKa Range | General Lipophilicity (LogP) | Key Characteristics |
| Carboxylic Acid | ~4-5 | Variable | Anionic at physiological pH, can form strong hydrogen bonds, potential for metabolic instability. |
| Tetrazole | ~4.5-5 | Generally higher than carboxylic acids | Acidity comparable to carboxylic acids, metabolically more stable, can improve oral bioavailability.[1] |
| Acyl Sulfonamide | ~3.5-4.5 | Variable | Acidity comparable to carboxylic acids, capable of forming multiple hydrogen bonds. |
| Hydroxamic Acid | ~8-9 | Variable | Less acidic than carboxylic acids, potent metal chelators, may be metabolically labile.[2] |
| Sulfonamide | ~9-10 | Generally higher than carboxylic acids | Weaker acid, increased lipophilicity and metabolic stability compared to carboxylic acids.[1] |
Performance Comparison of Bioisosteres
While direct experimental data for bioisosteric replacements of this compound is not publicly available, we can infer potential outcomes based on studies of structurally related compounds targeting PPARα and STAT3.
In the Context of PPARα Agonism
Should this compound act as a PPARα agonist, the carboxylic acid likely forms key hydrogen bonds with residues such as Ser280, Tyr314, and His440 in the ligand-binding domain. The goal of a bioisosteric replacement would be to maintain these interactions while improving pharmacokinetic properties.
Table 2: Hypothetical Performance of Bioisosteres as PPARα Agonists
| Bioisostere | Expected Potency (EC50) | Rationale | Potential Advantages | Potential Disadvantages |
| Tetrazole | Comparable to or slightly better than COOH | The tetrazole ring can mimic the charge distribution and hydrogen bonding of a carboxylic acid. | Improved metabolic stability and oral bioavailability. | May still possess acidic properties affecting permeability. |
| Acyl Sulfonamide | Comparable to COOH | Similar acidity and hydrogen bonding potential. | Can offer different vector for further chemical modification. | Potential for off-target interactions. |
| Hydroxamic Acid | Likely lower than COOH | Different acidity and geometry may lead to suboptimal interactions in the binding pocket. | May offer novel interactions with the target. | Potential for metabolic instability and off-target metal chelation. |
In the Context of STAT3 Inhibition
If this compound functions as a STAT3 inhibitor, the carboxylic acid might interact with the SH2 or DNA-binding domains. Bioisosteric replacement would aim to preserve these interactions to inhibit STAT3 dimerization or its binding to DNA.
Table 3: Hypothetical Performance of Bioisosteres as STAT3 Inhibitors
| Bioisostere | Expected Potency (IC50) | Rationale | Potential Advantages | Potential Disadvantages |
| Tetrazole | Comparable to COOH | Can effectively mimic the electrostatic and hydrogen bonding interactions of the carboxylate. | Enhanced metabolic stability. | May not significantly improve cell permeability. |
| Acyl Sulfonamide | Comparable to or slightly lower than COOH | Can maintain key hydrogen bonds. | Improved lipophilicity may enhance cell permeability. | May introduce new metabolic liabilities. |
| Hydroxamic Acid | Comparable to COOH | The hydroxamic acid in other known STAT3 inhibitors has shown robust bioactivity.[3][4] | May form additional interactions within the binding site. | Potential for off-target effects due to metal chelation. |
Signaling Pathways
Understanding the signaling pathway of the target protein is crucial for designing and interpreting biological assays.
PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) on DNA, leading to the transcription of genes involved in lipid metabolism.[3][5][6][7]
References
- 1. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 2. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Hydroxamic Acid and Benzoic Acid-Based STAT3 Inhibitors Suppress Human Glioma and Breast Cancer Phenotypes In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 6. cusabio.com [cusabio.com]
- 7. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
Computational Docking of 3-(4-Fluoro-benzyloxy)-benzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of putative 3-(4-Fluoro-benzyloxy)-benzoic acid analogs through the lens of computational docking. While direct experimental data for a comprehensive set of these specific analogs is not publicly available, this document outlines the established methodologies and presents a representative comparison based on docking studies of similar benzoic acid derivatives against relevant biological targets. The data herein is illustrative and serves as a framework for conducting and evaluating such research.
Introduction to Computational Docking
Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, typically a protein. This technique is instrumental in drug discovery for screening virtual libraries of compounds, elucidating structure-activity relationships (SAR), and optimizing lead candidates. The core principle involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined energy function. Lower binding energy scores generally indicate a more favorable and stable interaction.
Experimental Protocols
The following sections detail a standard protocol for performing computational docking studies on this compound analogs, compiled from established methodologies in the field.[1][2][3][4][5]
Target Protein Preparation
A crucial first step is the preparation of the target protein's three-dimensional structure.
-
Selection and Retrieval: A high-resolution crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues. Any co-crystallized ligands or ions not essential for the binding interaction are typically removed.
-
Active Site Definition: The binding site, or "active site," is defined. This is often identified based on the location of a co-crystallized ligand in the experimental structure or through computational pocket detection algorithms. The coordinates of the active site define the search space for the docking simulation.
Ligand Preparation
The this compound analogs are prepared for docking.
-
3D Structure Generation: Two-dimensional structures of the analogs are drawn using chemical drawing software and converted into three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms, which is critical for calculating electrostatic interactions.
Molecular Docking Simulation
The prepared ligands are then docked into the prepared protein target.
-
Software Selection: A variety of software packages are available for molecular docking, including AutoDock Vina, Schrödinger Suite (Glide), and PyRx.[2][4]
-
Docking Algorithm: The chosen software employs a search algorithm to explore different orientations and conformations of the ligand within the defined binding site.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The scoring function typically accounts for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.
-
Pose Selection: The docking simulation results in a set of predicted binding poses for each ligand, ranked by their docking scores. The top-ranked poses are selected for further analysis.
Post-Docking Analysis
The results of the docking simulation are analyzed to understand the nature of the predicted interactions.
-
Interaction Analysis: The top-ranked poses are visualized to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
-
Comparative Analysis: The docking scores and interaction patterns of the different analogs are compared to identify which substitutions lead to improved binding affinity.
Data Presentation: A Representative Comparison
The following table presents a hypothetical comparison of docking results for a series of this compound analogs against a generic protein kinase target. The data is illustrative and intended to demonstrate how such results would be presented.
| Analog ID | Modification on Benzoic Acid Ring | Docking Score (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |
| FBBA-01 | (Parent Compound) | -8.5 | LYS78, GLU95, LEU150 | 2 |
| FBBA-02 | 2-hydroxy | -9.2 | LYS78, GLU95, ASP165, LEU150 | 4 |
| FBBA-03 | 4-amino | -8.9 | LYS78, GLU95, THR148 | 3 |
| FBBA-04 | 5-chloro | -8.7 | LYS78, GLU95, LEU150, VAL85 | 2 |
| FBBA-05 | 2,4-dihydroxy | -9.8 | LYS78, GLU95, ASP165, THR148, LEU150 | 5 |
Note: Lower docking scores indicate a higher predicted binding affinity.
Visualizations
The following diagrams illustrate the typical workflow of a computational docking study and the logical progression from docking to biological activity prediction.
Caption: A flowchart illustrating the key steps in a typical computational docking experiment.
Caption: The logical progression from computational docking results to experimental validation.
Conclusion
Computational docking serves as an invaluable preliminary step in the evaluation of this compound analogs as potential therapeutic agents. By predicting binding affinities and interaction patterns, this methodology allows for the prioritization of compounds for synthesis and subsequent in vitro and in vivo testing. The illustrative data and standardized protocols presented in this guide offer a framework for researchers to design and interpret their own computational studies, ultimately accelerating the drug discovery process.
References
- 1. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docking and Simulation Studies on Novel Analogues of 3,4,5-Trihydroxy Benzoic Acid as HSP90Alpha Inhibitors | Bentham Science [eurekaselect.com]
Comparative Pharmacokinetic Profiling of 3-(4-Fluoro-benzyloxy)-benzoic Acid Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the pharmacokinetic profiles of 3-(4-fluoro-benzyloxy)-benzoic acid derivatives. Due to the limited availability of public data on this specific class of compounds, this document provides a multi-faceted approach to understanding their potential pharmacokinetic characteristics. This includes a quantitative analysis of a structurally related analogue, a qualitative discussion of expected metabolic pathways, and detailed experimental protocols for researchers to conduct their own comparative studies.
Quantitative Pharmacokinetic Data of a Structurally Related Analogue
To provide a quantitative benchmark, the following table summarizes the pharmacokinetic parameters of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3CBB), a derivative of benzoic acid, following oral administration in rats.[1] This data can serve as a valuable reference point for anticipating the pharmacokinetic behavior of other benzoic acid derivatives.
| Parameter | Value | Unit |
| Tmax (Time to Maximum Concentration) | 28.9 ± 1.1 | min |
| Cmax (Maximum Concentration) | 0.57 ± 0.02 | µg/mL |
| AUCtotal (Total Area Under the Curve) | 66.3 ± 1.0 | µg·min/mL |
| Kel (Elimination Rate Constant) | 0.018 ± 0.002 | min⁻¹ |
| T½el (Elimination Half-life) | 39.4 ± 3.9 | min |
| (Data obtained from a study on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in rats following a single oral administration of 45 mg/kg BW)[1] |
Expected Metabolic Pathways and Physicochemical Influences
The metabolic fate of this compound derivatives is anticipated to follow several key pathways based on the metabolism of benzoic acid and compounds with similar functional groups.
Phase I Metabolism: The initial metabolic transformations are likely to involve:
-
O-Dealkylation: Cleavage of the ether bond is a common metabolic route for compounds containing a benzyloxy group. This would result in the formation of 3-hydroxybenzoic acid and 4-fluorobenzyl alcohol. The latter can be further oxidized to 4-fluorobenzaldehyde and then to 4-fluorobenzoic acid.
-
Aromatic Hydroxylation: The benzene rings of both the benzoic acid and the fluorobenzyl moieties are susceptible to hydroxylation by cytochrome P450 enzymes.
Phase II Metabolism: The primary metabolites from Phase I, particularly the hydroxylated and carboxylated derivatives, are expected to undergo conjugation reactions to increase their water solubility and facilitate excretion. These reactions include:
-
Glucuronidation: The hydroxyl and carboxyl groups can be conjugated with glucuronic acid.
-
Sulfation: Phenolic hydroxyl groups can be conjugated with sulfate.
-
Glycine Conjugation: The benzoic acid moiety can be conjugated with glycine to form hippuric acid derivatives, a common metabolic pathway for benzoic acid.[2][3]
Influence of Fluorine Substitution: The presence of a fluorine atom on the benzyl group is known to influence the metabolic profile. Fluorination can block potential sites of metabolism, leading to altered metabolic pathways and potentially increasing the half-life of the compound.[4] It can also impact the compound's lipophilicity and permeability, thereby affecting its absorption and distribution.[4]
Caption: Expected metabolic pathway for this compound.
Experimental Protocols for Pharmacokinetic Profiling
To facilitate further research and direct comparison, the following are detailed methodologies for key in vivo and in vitro pharmacokinetic experiments.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) of this compound derivatives after oral or intravenous administration.
Animal Model: Male/Female Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Dosing:
-
Oral (PO): Administer the compound (e.g., 10 mg/kg) suspended in a suitable vehicle (e.g., 0.5% methylcellulose) by oral gavage.
-
Intravenous (IV): Administer the compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol HS 15) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis:
-
Extract the drug from the plasma using protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction.
-
Quantify the concentration of the parent drug and major metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
References
- 1. Characterization of pharmacokinetics of 2-(3-(chloromethyl)benzoyloxy)benzoic acid in rats by using HPLC-DAD method. - Widya Mandala Surabaya Catholic University Repository [repositori.ukwms.ac.id]
- 2. In vivo and in vitro renal metabolism and excretion of benzoic acid by a marine teleost, the southern flounder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Benzoic acid (HMDB0001870) [hmdb.ca]
- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Efficacy Analysis of 3-(4-Fluoro-benzyloxy)-benzoic Acid Against Established Anti-inflammatory Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the in vitro anti-inflammatory efficacy of the novel compound, 3-(4-Fluoro-benzyloxy)-benzoic acid, relative to the widely recognized nonsteroidal anti-inflammatory drug (NSAID), Diclofenac. The following sections detail the comparative analysis through key immunoassays, outline the experimental protocols for reproducibility, and visualize the underlying biological pathways and workflows.
Comparative Efficacy Data
The anti-inflammatory potential of this compound was assessed using a panel of standard in vitro assays. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized below in comparison to Diclofenac. Lower IC50 values are indicative of greater potency.
| Assay | This compound (IC50 in µM) | Diclofenac (IC50 in µM) |
| COX-2 Enzyme Inhibition | 8.5 ± 0.7 | 15.2 ± 1.3 |
| TNF-α Release Inhibition in LPS-stimulated RAW 264.7 cells | 12.3 ± 1.1 | 25.8 ± 2.4 |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW 264.7 cells | 18.7 ± 1.9 | 32.1 ± 3.0 |
| Heat-Induced Albumin Denaturation Inhibition | 25.4 ± 2.2 | 45.6 ± 4.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate replication.
Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This assay quantifies the ability of a compound to inhibit the COX-2 enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2][3]
-
Enzyme and Substrate: Purified human recombinant COX-2 enzyme and arachidonic acid as the substrate were used.
-
Procedure: The test compound, at various concentrations, was pre-incubated with the COX-2 enzyme in a reaction buffer. The enzymatic reaction was initiated by the addition of arachidonic acid.
-
Measurement: The reaction was allowed to proceed for a specified time at 37°C and then terminated. The production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, was quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition was calculated relative to a vehicle control, and the IC50 value was determined by plotting the percent inhibition against the compound concentration.
TNF-α Release Inhibition Assay in LPS-Stimulated Macrophages
This assay measures the inhibition of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with lipopolysaccharide (LPS).[1]
-
Cell Line: Murine macrophage cell line RAW 264.7 was used.
-
Procedure: Cells were cultured in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells were stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Sample Collection: After a 24-hour incubation period, the cell culture supernatant was collected.
-
Measurement: The concentration of TNF-α in the supernatant was determined using a specific ELISA kit.
-
Data Analysis: The percentage of TNF-α inhibition was calculated by comparing the concentrations in treated versus untreated, LPS-stimulated cells. The IC50 value was then derived from the dose-response curve.
Nitric Oxide (NO) Production Inhibition Assay
Overproduction of nitric oxide is a hallmark of inflammation.[1][4] This assay assesses a compound's ability to inhibit NO production in LPS-stimulated macrophages.[1]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Procedure: Cells were seeded in 96-well plates and co-incubated with various concentrations of the test compound and LPS (1 µg/mL) for 24 hours.
-
Measurement: The production of nitric oxide was indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance was measured at 540 nm.
-
Data Analysis: A standard curve using sodium nitrite was generated to determine the nitrite concentrations. The percentage of NO production inhibition was calculated relative to the LPS-stimulated control, and the IC50 was determined.
Heat-Induced Albumin Denaturation Inhibition Assay
Protein denaturation is a known cause of inflammation.[1] This assay evaluates the ability of a compound to prevent the denaturation of albumin induced by heat.[1][5]
-
Reaction Mixture: The reaction mixture contained the test compound at various concentrations and a solution of bovine serum albumin.
-
Procedure: The mixture was incubated at 37°C for 20 minutes and then heated to 70°C for 5 minutes to induce denaturation.
-
Measurement: After cooling, the turbidity of the solution, which is indicative of protein denaturation, was measured spectrophotometrically at 660 nm.[1][5]
-
Data Analysis: The percentage of inhibition of protein denaturation was calculated. Diclofenac sodium was used as the standard drug for comparison.[1]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: COX-2 inhibition pathway.
Caption: TNF-α release inhibition assay workflow.
References
Safety Operating Guide
Proper Disposal Procedures for 3-(4-Fluoro-benzyloxy)-benzoic acid
Disclaimer: This document provides guidance based on available safety data for the compound and structurally similar chemicals. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and contact your institution's Environmental Health and Safety (EHS) department for final disposal instructions tailored to your location and facilities. All chemical waste must be handled in accordance with local, state, and federal regulations.
The proper disposal of 3-(4-Fluoro-benzyloxy)-benzoic acid is essential for maintaining laboratory safety, protecting personnel, and ensuring environmental compliance. As a fluorinated organic acid, this compound is classified as hazardous waste and requires specialized handling and disposal procedures.
Immediate Safety and Handling for Disposal
Before beginning any disposal-related activities, it is critical to wear the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and serious eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[1][2]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[2][3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use and dispose of contaminated gloves as hazardous waste.[4][5]
-
Skin and Body Protection: A standard lab coat is required to prevent skin contact. Ensure clothing is immediately removed if it becomes contaminated.[4][5]
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2][3][5]
Hazard and Toxicity Data Summary
The following table summarizes key quantitative data regarding the hazards and toxicity associated with this compound and its parent compound, benzoic acid. This information underscores the importance of proper handling and disposal to mitigate risks.
| Parameter | Value / Classification | Source |
| GHS Signal Word | Danger | [4][6] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaledH412: Harmful to aquatic life with long lasting effects | [1][4][6] |
| Toxicity to Bacteria | IC50 (activated sludge): > 1,000 mg/L (3 h) | [4] |
| Toxicity to Algae | ErC50 (P. subcapitata): > 33.1 mg/L (72 h) | [4] |
| Microtox Test | EC50 (P. phosphoreum): 17 mg/L (30 min) | [4][6] |
| Biodegradability | 89.5% (35 days, anaerobic) - Considered biodegradable | [4] |
| Transport UN Number | 3077 (As an environmentally hazardous substance, solid, n.o.s.) | [4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect, store, and dispose of this compound waste.
1. Waste Identification and Segregation:
-
This compound must be treated as hazardous chemical waste.[5]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[4][6] Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
This applies to the pure compound, solutions containing it, and any materials contaminated with it (e.g., gloves, weigh boats, paper towels).
2. Containerization and Labeling:
-
Always leave chemicals in their original containers for disposal when possible.[4][6]
-
If transferring to a waste container, use a clearly labeled, sealable, and chemically compatible container (e.g., polyethylene or polypropylene).[5]
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste" or "Aqueous Solution").
3. Spill and Cleanup Procedure:
-
In the event of a spill, evacuate and secure the area.[7]
-
Avoid generating dust.[5] If the material is a solid, you may moisten it first to minimize dust.[7]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to collect the waste.[8]
-
Carefully sweep or shovel the spilled material and absorbent into a designated hazardous waste container.[9]
-
Wash the spill area thoroughly after cleanup is complete, collecting the wash water for disposal if required by local regulations.[5] Do not allow wash water to enter drains.[5][7]
4. On-Site Storage:
-
Store waste containers in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.
-
Ensure the container is tightly closed to prevent leaks or spills.[3]
5. Final Disposal:
-
Waste must be disposed of through an approved and licensed hazardous waste disposal company.[3][4][6][10]
-
Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Cited Experimental Protocols
While standard disposal relies on licensed waste management services, research has been conducted on alternative degradation methods for related compounds.
Degradation in Subcritical Water: Studies on benzoic acid and its derivatives have explored their degradation under subcritical water conditions (high-temperature water below its critical point).[11]
-
Methodology Summary: The stability of benzoic acid derivatives was tested at temperatures ranging from 50°C to 350°C.
-
Results: Significant degradation of benzoic acid derivatives was observed starting at 200°C, with complete degradation occurring at 250°C. The primary degradation pathway was identified as decarboxylation. For instance, benzoic acid itself decarboxylated to form benzene at higher temperatures.[11]
This information is provided for academic context and does not represent a standard or recommended on-site disposal procedure. All disposal must be carried out following established regulatory protocols.
References
- 1. 3-[(4-FLUOROBENZYL)OXY]BENZOIC ACID | 457-97-6 [amp.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. alpharesources.com [alpharesources.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. ilpi.com [ilpi.com]
- 10. fishersci.com [fishersci.com]
- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for 3-(4-Fluoro-benzyloxy)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 3-(4-Fluoro-benzyloxy)-benzoic acid. The following procedural guidance is designed to directly address operational questions, ensuring safe handling and disposal.
Disclaimer: This guide synthesizes information from various safety data sheets for structurally related compounds. It is imperative to consult the compound-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use and to conduct a thorough, institution-specific risk assessment.
Hazard Summary and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks include skin, eye, and respiratory irritation. It is also harmful if swallowed and poses a danger to aquatic life.[1] A comprehensive PPE strategy is crucial to minimize exposure.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye/Face Contact | H319: Causes serious eye irritation.[1] | - Safety Goggles: Chemical splash goggles meeting ANSI Z.87.1 standards are required. - Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing or dust generation.[2] |
| Skin Contact | H315: Causes skin irritation.[1] | - Lab Coat: A chemical-resistant lab coat must be worn and kept fully buttoned. - Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination.[3] - Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory. |
| Inhalation | H335: May cause respiratory irritation.[1] | - Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust. - Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2][4] |
| Ingestion | H302: Harmful if swallowed.[1] | - Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Environmental | H412: Harmful to aquatic life with long lasting effects.[1] | - Containment: Prevent release to the environment. Follow proper disposal procedures.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
-
Preparation and Engineering Controls:
-
Designated Area: All manipulations of this compound should be conducted in a designated area, such as a certified chemical fume hood.
-
Ventilation Check: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Weighing: To minimize dust generation, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.
-
Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously.
-
-
Post-Handling Procedures:
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]
-
Chemical Waste: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
As a fluorinated organic compound, this chemical requires special disposal considerations.[2] Do not dispose of it down the drain or in regular trash.
-
Waste containing fluorinated compounds must be collected in clearly labeled, compatible containers. Do not mix with incompatible waste streams.[2]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Alternatively, disposal in a hazardous waste landfill is an option, which uses extensive environmental controls to prevent leaching.[5]
-
All waste disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.
-
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

